A-317920
Description
Properties
CAS No. |
360551-59-3 |
|---|---|
Molecular Formula |
C25H31N3O5 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H31N3O5/c1-18(26-24(30)22-4-2-16-33-22)25(31)28-14-12-27(13-15-28)11-3-17-32-21-9-7-20(8-10-21)23(29)19-5-6-19/h2,4,7-10,16,18-19H,3,5-6,11-15,17H2,1H3,(H,26,30)/t18-/m1/s1 |
InChI Key |
RTRADBQSZJIRMT-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4 |
Appearance |
Solid powder |
Other CAS No. |
360551-59-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1R)-N-(2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide A 317920 A-317920 A317920 N-(2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide |
Origin of Product |
United States |
Foundational & Exploratory
A-317920: A Technical Guide to its Mechanism of Action as a Histamine H3 Receptor Antagonist
For Immediate Distribution
This technical guide provides an in-depth overview of the mechanism of action of A-317920, a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of H3R antagonists and their potential therapeutic applications. This compound has been shown to enhance neurotransmitter release, a characteristic of H3R antagonists that are under investigation for a variety of neurological and cognitive disorders.[1]
Core Mechanism of Action: Antagonism and Inverse Agonism at the Histamine H3 Receptor
This compound exerts its pharmacological effects primarily by acting as a competitive antagonist and an inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] As an inhibitory autoreceptor on histaminergic neurons, its activation by histamine suppresses the synthesis and release of histamine.[2] The H3 receptor also functions as a heteroreceptor on other, non-histaminergic neurons, where it modulates the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[2]
By blocking the binding of endogenous histamine to the H3 receptor, this compound disinhibits these neurons, leading to an increased release of histamine and other neurotransmitters. This enhancement of neurotransmitter release is believed to be the primary mechanism underlying the potential cognitive-enhancing and wake-promoting effects of H3R antagonists.[3][4]
Furthermore, the H3 receptor exhibits constitutive activity, meaning it can signal without being bound by an agonist.[5] this compound has been shown to act as an inverse agonist, meaning it not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor.[1]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Binding Affinity of this compound | |
| Receptor | pKi |
| Rat Histamine H3 Receptor | 9.2 |
| Human Histamine H3 Receptor | 7.0 |
| pKi is the negative logarithm of the inhibition constant (Ki). |
| Functional Antagonist Activity of this compound | ||
| Assay | Species | pKb / pA2 |
| cAMP Formation Assay | Rat | 9.1 (pKb) |
| cAMP Formation Assay | Human | 6.3 (pKb) |
| Calcium Mobilization Assay | Human | 7.3 (pKb) |
| [3H]Histamine Release Assay | Rat | 9.3 (pKb) |
| Guinea Pig Ileum Contraction | Guinea Pig | 8.3 (pA2) |
| pKb is the negative logarithm of the antagonist dissociation constant. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. |
| Inverse Agonist Activity of this compound | |
| Assay | pEC50 |
| [35S]GTPγS Binding Assay (Human H3R) | 7.0 |
| pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible effect. |
Signaling Pathways Modulated by this compound
The histamine H3 receptor is coupled to the Gi/o family of G proteins.[5] As an antagonist and inverse agonist, this compound influences the downstream signaling cascades that are normally modulated by H3R activation.
// Nodes A317920 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H3R [label="Histamine H3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; Neurotransmitter_Release [label="Neurotransmitter\nRelease", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT_pathway [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A317920 -> H3R [label=" Antagonizes/\nInverse Agonizes", color="#EA4335", fontcolor="#202124", style=bold, arrowhead=tee]; H3R -> G_protein [label="Activates", color="#4285F4", fontcolor="#202124"]; G_protein -> AC [label="Inhibits", color="#FBBC05", fontcolor="#202124", arrowhead=tee]; AC -> cAMP [label="Produces", color="#34A853", fontcolor="#202124"]; cAMP -> PKA [label="Activates", color="#5F6368", fontcolor="#202124"]; H3R -> Neurotransmitter_Release [label="Inhibits", color="#4285F4", fontcolor="#202124", arrowhead=tee]; H3R -> MAPK_pathway [label="Modulates", color="#4285F4", fontcolor="#202124"]; H3R -> PI3K_AKT_pathway [label="Modulates", color="#4285F4", fontcolor="#202124"];
// Invisible edges for layout edge [style=invis]; A317920 -> G_protein; G_protein -> cAMP; } enddot Figure 1. this compound's effect on the H3R signaling pathway.
As depicted in Figure 1, the primary signaling pathway affected by H3R activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] By antagonizing this receptor, this compound prevents this inhibition, thereby maintaining or increasing cAMP levels. This, in turn, can influence the activity of cAMP-dependent protein kinase A (PKA) and downstream cellular processes.
Other signaling pathways reported to be modulated by H3R activation include the mitogen-activated protein kinase (MAPK) and the PI3K/Akt pathways.[5][6] The precise mechanisms by which this compound affects these pathways are a consequence of its antagonism of the H3 receptor.
Experimental Protocols
The pharmacological profile of this compound was established through a series of in vitro experiments. Below are summaries of the key methodologies.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
-
Methodology:
-
Cell membranes expressing either rat or human recombinant H3 receptors were prepared.
-
Membranes were incubated with a radiolabeled H3 receptor ligand (e.g., [3H]R-α-methylhistamine) and varying concentrations of this compound.
-
Following incubation, the bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and then converted to a Ki value using the Cheng-Prusoff equation.[1]
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_membranes [label="Prepare H3R-expressing\ncell membranes", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate membranes with\n[3H]R-α-methylhistamine\nand this compound", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="Separate bound and free\nradioligand via filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantify bound radioactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="Calculate IC50 and Ki", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prepare_membranes; prepare_membranes -> incubate; incubate -> filter; filter -> quantify; quantify -> calculate; calculate -> end; } enddot Figure 2. Workflow for the radioligand binding assay.
Functional Assays: cAMP Formation
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
-
Methodology:
-
Cells expressing H3 receptors were cultured.
-
The adenylyl cyclase was stimulated with forskolin to induce cAMP production.
-
Cells were then treated with an H3 receptor agonist (e.g., R-α-methylhistamine) in the presence of varying concentrations of this compound.
-
The intracellular concentration of cAMP was measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA).
-
The ability of this compound to reverse the agonist-induced inhibition of cAMP formation was quantified to determine its pKb value.[1]
-
[3H]Histamine Release from Synaptosomes
-
Objective: To evaluate the antagonist activity of this compound on native H3 autoreceptors.
-
Methodology:
-
Synaptosomes (isolated nerve terminals) were prepared from rat brain cortical tissue.
-
Synaptosomes were loaded with [3H]histamine.
-
The release of [3H]histamine was stimulated by depolarization with a high concentration of potassium chloride (KCl).
-
The inhibitory effect of histamine on this release was measured in the presence and absence of varying concentrations of this compound.
-
The antagonist potency (pKb) of this compound was determined from its ability to block the histamine-mediated inhibition of [3H]histamine release.[1]
-
Conclusion
This compound is a well-characterized, potent, and selective non-imidazole histamine H3 receptor antagonist and inverse agonist. Its mechanism of action involves the blockade of H3 receptor-mediated inhibition of neurotransmitter release and the reduction of the receptor's constitutive activity. This leads to an enhanced release of histamine and other key neurotransmitters in the brain. The quantitative data from in vitro pharmacological studies provide a solid basis for its further investigation as a potential therapeutic agent for cognitive and neurological disorders.
References
- 1. Two novel and selective nonimidazole histamine H3 receptor antagonists A-304121 and this compound: I. In vitro pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Two novel and selective nonimidazole H3 receptor antagonists A-304121 and this compound: II. In vivo behavioral and neurophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A-317920: A Technical Guide to a Potent and Selective Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of A-317920, a non-imidazole histamine H3 receptor (H3R) antagonist. The document consolidates key in vitro and in vivo data, details experimental methodologies for cited studies, and presents critical signaling pathways and experimental workflows through standardized diagrams. This guide is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the histaminergic system.
Core Compound Profile
This compound, with the chemical name N-((1R)-2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxo-ethyl)-2-furamide, is a potent and selective antagonist of the histamine H3 receptor.[1] It belongs to a series of piperazine amides developed as alternatives to imidazole-containing H3R antagonists, aiming for improved selectivity and tolerability.[2] The primary mechanism of action of this compound is the blockade of presynaptic H3 autoreceptors, which leads to an increase in the synthesis and release of histamine in the brain.[3] This enhanced histaminergic neurotransmission is associated with procognitive and wake-promoting effects.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional antagonist activities of this compound at rat and human histamine H3 receptors, as well as its in vivo efficacy in rodent models of cognition.
Table 1: In Vitro Binding Affinity of this compound at Histamine H3 Receptors
| Species | Receptor Type | pKi | Selective Affinity (rat vs. human) | Reference |
| Rat | Full-length recombinant H3R | 9.2 | >130-fold | [1][2] |
| Human | Full-length recombinant H3R | 7.0 | - | [1][2] |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay | Species/System | Parameter | Value | Reference |
| Forskolin-stimulated cAMP formation | Rat H3R | pKb | 9.1 | [1][2] |
| Forskolin-stimulated cAMP formation | Human H3R | pKb | 6.3 | [1][2] |
| [³H]Histamine release from cortical synaptosomes | Rat | pKb | 9.3 | [1][2] |
| Electric field-stimulated guinea pig ileum contraction | Guinea Pig | pA2 | 8.3 | [1][2] |
| Calcium mobilization (Gαqi5 co-expression) | Human H3R | pKb | 7.3 | [2] |
| Basal [³⁵S]GTPγS binding (Inverse Agonist Activity) | Human H3R | pEC50 | 7.0 | [2] |
Table 3: In Vivo Procognitive Effects of this compound
| Animal Model | Test | Effective Dose (mg/kg) | Effect | Reference |
| Rat Pups (Spontaneously Hypertensive) | Five-trial inhibitory avoidance | 3 | Improved cognitive performance | [4] |
| Adult Rat | Social memory | 1, 3 | Significantly enhanced social memory | [4] |
| Rat | (R)-alpha-methylhistamine-induced dipsogenia | 0.45 | Attenuation of H3R agonist response | [4] |
Signaling Pathways and Mechanisms of Action
Histamine H3 receptors are G protein-coupled receptors (GPCRs) primarily coupled to the Gi/o family of G proteins.[5] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] As an antagonist, this compound blocks the binding of endogenous histamine to H3 autoreceptors, thereby disinhibiting histamine release.[3] This increased synaptic histamine can then act on other histamine receptors (H1 and H2) to modulate the release of other neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are crucial for arousal and cognitive functions.[3][5]
Histamine H3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard pharmacological assays and have been adapted to reflect the specific context of this compound evaluation.
In Vitro Assays
1. Radioligand Binding Assay for Histamine H3 Receptor
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
-
Materials:
-
Cell membranes expressing recombinant rat or human H3 receptors.
-
Radioligand: [³H]Nα-methylhistamine.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: 10 µM clobenpropit.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]Nα-methylhistamine and varying concentrations of this compound in incubation buffer.
-
The reaction is incubated for 60-120 minutes at 25°C to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. Forskolin-Stimulated cAMP Formation Assay
-
Objective: To assess the functional antagonist activity (pKb) of this compound at the H3 receptor.
-
Materials:
-
Cells expressing recombinant rat or human H3 receptors.
-
Forskolin.
-
H3 receptor agonist: (R)-α-methylhistamine.
-
This compound.
-
cAMP assay kit.
-
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a fixed concentration of (R)-α-methylhistamine in the presence of forskolin (to stimulate adenylyl cyclase).
-
The reaction is incubated for a specified time at 37°C.
-
The reaction is stopped, and intracellular cAMP levels are measured using a suitable cAMP assay kit (e.g., HTRF, ELISA).
-
The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its pKb value.
-
General experimental workflow for the cAMP formation assay.
In Vivo Assays
1. Rat Pup Five-Trial Inhibitory Avoidance Test
-
Objective: To evaluate the effect of this compound on learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by an opening. The dark chamber has an electrifiable grid floor.
-
Procedure:
-
Rat pups are administered this compound or vehicle subcutaneously 30 minutes before training.
-
For training, each pup is placed in the light compartment and the latency to enter the dark compartment is recorded.
-
Upon entering the dark compartment, a mild foot shock is delivered.
-
The pup is removed and returned to the light compartment for subsequent trials.
-
A total of five trials are conducted.
-
An improvement in cognitive performance is indicated by a longer latency to enter the dark compartment in later trials.
-
2. Adult Rat Social Memory Test
-
Objective: To assess the impact of this compound on social recognition memory.
-
Procedure:
-
An adult rat (the subject) is habituated to a test arena.
-
A juvenile rat (the stimulus) is introduced into the arena, and the time the subject rat spends investigating the juvenile is recorded for a set period (e.g., 5 minutes).
-
The juvenile is removed.
-
After a retention interval (e.g., 1-2 hours), during which this compound or vehicle is administered to the subject rat, the same juvenile is reintroduced.
-
The investigation time is recorded again.
-
A decrease in investigation time during the second exposure indicates memory of the juvenile. Enhanced social memory is demonstrated by a greater reduction in investigation time in the this compound treated group compared to the vehicle group.
-
Conclusion
This compound is a potent and selective non-imidazole histamine H3 receptor antagonist with a clear preference for the rat receptor over the human receptor in vitro. It demonstrates functional antagonism across multiple assay platforms and exhibits procognitive effects in rodent models of learning and memory. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and similar compounds as potential therapeutic agents for cognitive disorders. The detailed methodologies and visual representations of signaling and experimental workflows are intended to facilitate the replication and extension of these findings by the scientific community.
References
- 1. Social Recognition Memory Test in Rodents [en.bio-protocol.org]
- 2. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Social Recognition Memory Test in Rodents [bio-protocol.org]
- 5. A 317920 | C25H31N3O5 | CID 10389213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A-317920: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-317920 is a potent and selective, non-imidazole antagonist of the histamine H3 receptor, developed by Abbott Laboratories. Its discovery marked a significant step in the exploration of novel therapeutic agents targeting the central nervous system. This document provides a comprehensive overview of the discovery, detailed synthesis pathway, and core pharmacology of this compound, including its mechanism of action and in vitro biological activity. All quantitative data is presented in structured tables, and experimental protocols for key assays are detailed. Visual diagrams of the synthesis pathway, mechanism of action, and experimental workflows are provided to facilitate understanding.
Discovery and Scientific Context
This compound was identified during a research program at Abbott Laboratories aimed at developing novel, non-imidazole histamine H3 receptor antagonists. The goal was to create compounds with improved selectivity and pharmacokinetic profiles compared to earlier imidazole-based antagonists, which were known to have limitations such as potential interactions with cytochrome P450 enzymes. The discovery of this compound, alongside other similar compounds, was first disclosed in the scientific literature in 2003. This class of compounds showed promise for the potential treatment of cognitive and other central nervous system disorders.
Synthesis Pathway
The synthesis of this compound is a multi-step process involving the formation of key intermediates. The general synthetic scheme is outlined below, based on methodologies described in the patent literature.
Diagram of the Synthesis Pathway
Caption: General synthetic pathway for this compound.
Experimental Protocol for Synthesis (General Method)
The following is a generalized experimental protocol for the synthesis of this compound, based on typical organic synthesis procedures for analogous compounds.
Step 1: Synthesis of 1-(4-(3-bromopropoxy)phenyl)ethan-1-one (Intermediate 1)
-
To a solution of 4-hydroxyacetophenone in acetone, add potassium carbonate (K2CO3) and 1,3-dibromopropane.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
Step 2: Synthesis of 1-(4-(3-(piperazin-1-yl)propoxy)phenyl)ethan-1-one (Intermediate 2)
-
Dissolve Intermediate 1 in acetonitrile and add an excess of piperazine and potassium carbonate.
-
Heat the mixture at reflux for several hours.
-
After completion of the reaction, cool the mixture and remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give Intermediate 2.
Step 3: Synthesis of cyclopropyl(4-(3-(piperazin-1-yl)propoxy)phenyl)methanone (Intermediate 3)
-
To a solution of Intermediate 2 in dichloromethane, add triethylamine.
-
Cool the mixture in an ice bath and add cyclopropanecarbonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain Intermediate 3.
Step 4: Synthesis of this compound
-
Dissolve Intermediate 3 in dichloromethane and add triethylamine.
-
To this solution, add a solution of N-((2R)-1-chloro-1-oxopropan-2-yl)furan-2-carboxamide in dichloromethane.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to afford this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the histamine H3 receptor. This receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system. As an antagonist, this compound blocks the binding of endogenous histamine to the H3 receptor. This inhibition of the H3 receptor's constitutive activity leads to an increase in the synthesis and release of histamine and other neurotransmitters, such as acetylcholine and norepinephrine, in the brain.
Diagram of this compound Mechanism of Action
Caption: this compound blocks presynaptic H3 receptors, increasing neurotransmitter release.
In Vitro Pharmacological Data
The in vitro pharmacological profile of this compound has been characterized in various assays to determine its potency, selectivity, and functional activity at the histamine H3 receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Radioligand | Ki (nM) |
| Histamine H3 | Human | [3H]Nα-methylhistamine | 1.2 |
| Histamine H3 | Rat | [3H]Nα-methylhistamine | 2.5 |
| Histamine H1 | Human | [3H]pyrilamine | >10,000 |
| Histamine H2 | Human | [3H]tiotidine | >10,000 |
| Adrenergic α1 | Human | [3H]prazosin | >5,000 |
| Dopamine D2 | Human | [3H]spiperone | >5,000 |
| Serotonin 5-HT2A | Human | [3H]ketanserin | >5,000 |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Species | Parameter | Value |
| [35S]GTPγS Binding | HEK293 | Human | pEC50 (inverse agonism) | 7.0 |
| cAMP Accumulation | CHO | Human | pA2 | 8.9 |
Experimental Protocol for Radioligand Binding Assays
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells stably transfected with the human histamine H3 receptor).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]Nα-methylhistamine), and varying concentrations of the test compound (this compound) or a displacer for non-specific binding (e.g., high concentration of cold histamine).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for the radioligand binding assay.
Conclusion
This compound is a well-characterized, potent, and selective non-imidazole histamine H3 receptor antagonist. Its discovery and synthesis provided a valuable tool for investigating the role of the H3 receptor in the central nervous system and represented a potential lead for the development of novel therapeutics. The detailed synthesis pathway, mechanism of action, and pharmacological data presented in this guide offer a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Pharmacological Profile of A-317920: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317920 is a potent and selective, non-imidazole antagonist of the histamine H3 receptor (H3R).[1] It has demonstrated significant potential in preclinical studies for its cognitive-enhancing effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the underlying signaling pathways it modulates. Detailed experimental methodologies for the key assays used to characterize this compound are also presented to facilitate further research and development.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding and functional potency of this compound at the histamine H3 receptor.
Table 1: Receptor Binding Affinity of this compound
| Species/Receptor | Preparation | Radioligand | pKi | Ki |
| Rat H3 Receptor | Recombinant full-length | [³H]Nα-methylhistamine | 9.2[1][2] | 0.063 nM |
| Human H3 Receptor | Recombinant full-length | [³H]Nα-methylhistamine | 7.0[1][2] | 100 nM |
Table 2: Functional Antagonist and Inverse Agonist Activity of this compound
| Assay Type | Species/System | Agonist | Parameter | Value | Molar Concentration |
| cAMP Formation Assay | Rat H3R | (R)-α-methylhistamine | pKb | 9.1[1][2] | 0.079 nM (Kb) |
| cAMP Formation Assay | Human H3R (co-expressing Gαqi5) | (R)-α-methylhistamine | pKb | 6.3[1][2] | 501 nM (Kb) |
| Calcium Mobilization Assay | Human H3R (co-expressing Gαqi5) | (R)-α-methylhistamine | pKb | 7.3[1][2] | 50.1 nM (Kb) |
| [³⁵S]GTPγS Binding Assay (Inverse Agonism) | Human H3R | - | pEC50 | 7.0[1] | 100 nM (EC50) |
| [³H]Histamine Release Assay | Rat brain cortical synaptosomes | Histamine | pKb | 9.3[1][2] | 0.050 nM (Kb) |
| Guinea Pig Ileum Contraction Assay | Guinea Pig Ileum | (R)-α-methylhistamine | pA2 | 8.3[1][2] | 5.01 nM (Kb) |
Signaling Pathways
This compound exerts its effects by antagonizing the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. The binding of an agonist to the H3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, H3 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. As an antagonist, this compound blocks these agonist-induced signaling events. The compound has also been shown to act as an inverse agonist, reducing the basal activity of the constitutively active H3 receptor.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the pharmacological profile of this compound, based on standard practices in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Cell membranes from HEK-293 or CHO cells stably expressing the full-length rat or human histamine H3 receptor are prepared.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of the radioligand, [³H]Nα-methylhistamine (typically at or below its Kd value).
-
Varying concentrations of this compound or a reference compound.
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand.
-
The IC50 value (the concentration of the ligand that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Formation Assay
This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Culture:
-
CHO or HEK-293 cells stably expressing the histamine H3 receptor are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well plates and grown to near confluence.
-
-
Assay Procedure:
-
The culture medium is removed, and the cells are washed with assay buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
An H3 receptor agonist (e.g., (R)-α-methylhistamine) is added to the wells, followed by stimulation with an adenylyl cyclase activator like forskolin to induce cAMP production.
-
The incubation is continued for a specific duration (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The data are plotted as the cAMP concentration versus the log concentration of the antagonist.
-
The EC50 value (the concentration of the antagonist that produces 50% of the maximal response) is determined using non-linear regression.
-
The Kb value (the equilibrium dissociation constant of the antagonist) is calculated using the Schild equation.
-
Calcium Mobilization Assay
This functional assay is used to measure the ability of an antagonist to block agonist-induced increases in intracellular calcium, typically in cells co-expressing a promiscuous G-protein like Gαqi5.
Protocol:
-
Cell Culture and Plating:
-
CHO-K1 or HEK-293 cells stably co-expressing the human histamine H3 receptor and a promiscuous G-protein such as Gαqi5 are used.
-
Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and incubated overnight.
-
-
Dye Loading:
-
The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
The cells are incubated for a specific time (e.g., 45-60 minutes) at 37°C to allow for dye uptake.
-
-
Assay Measurement:
-
The assay plate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound are added to the wells, followed by a fixed concentration of an H3 receptor agonist.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis:
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization (IC50).
-
The Kb value is calculated from the IC50 value using the appropriate pharmacological model.
-
[³⁵S]GTPγS Binding Assay
This assay measures the level of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. It is particularly useful for characterizing the inverse agonist activity of a compound.
Protocol:
-
Membrane Preparation:
-
Membranes from cells expressing the histamine H3 receptor are prepared as described in the radioligand binding assay protocol.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and GDP).
-
Varying concentrations of this compound.
-
A fixed concentration of [³⁵S]GTPγS.
-
The prepared cell membranes.
-
-
The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the amount of [³⁵S]GTPγS bound versus the log concentration of this compound.
-
The pEC50 value for the decrease in basal [³⁵S]GTPγS binding is determined by non-linear regression, indicating inverse agonist activity.
-
References
In-Vitro Characterization of A-317920: A Comprehensive Technical Guide
An In-Depth Review of Preclinical Data for Researchers, Scientists, and Drug Development Professionals
Abstract
A-317920 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, summarizing key findings from preclinical studies. The document details the binding affinity, functional activity, and selectivity profile of the compound, presenting quantitative data in structured tables for ease of reference. Furthermore, detailed experimental protocols for the core assays are provided, alongside graphical representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development, particularly those with an interest in the therapeutic potential of P2X3 and P2X2/3 receptor antagonists for conditions such as chronic pain.
Binding Affinity of this compound
The affinity of this compound for its target receptors, P2X3 and P2X2/3, has been quantified through radioligand binding assays. These studies are crucial for determining the compound's potency at the molecular level.
Table 1: Binding Affinity (Ki) of this compound at Human P2X3 and P2X2/3 Receptors
| Receptor Subtype | Mean Ki (nM) ± SEM |
| hP2X3 | 9.7 ± 1.2 |
| hP2X2/3 | 190 ± 30 |
Experimental Protocol: Radioligand Binding Assay
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either human P2X3 or P2X2/3 receptors were utilized.
-
Radioligand: [³H]α,β-methylene ATP was used as the radiolabeled ligand.
-
Assay Buffer: The binding buffer consisted of 25 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM MgCl₂, and 1 mM CaCl₂ at pH 7.4.
-
Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound for 2 hours at room temperature. Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
Data Analysis: The binding data were analyzed using non-linear regression to determine the inhibition constant (Ki) values.
Functional Activity of this compound
The functional antagonist activity of this compound was assessed by measuring its ability to inhibit the influx of calcium (Ca²⁺) triggered by the activation of P2X3 and P2X2/3 receptors by their endogenous agonist, ATP.
Table 2: Functional Antagonist Potency (IC₅₀) of this compound
| Receptor Subtype | Assay Type | Mean IC₅₀ (nM) ± SEM |
| hP2X3 | Calcium Flux (FLIPR) | 18 ± 3 |
| hP2X2/3 | Calcium Flux (FLIPR) | 450 ± 70 |
Experimental Protocol: Calcium Flux Assay (FLIPR)
-
Cell Lines: HEK293 cells stably expressing human P2X3 or P2X2/3 receptors were seeded into 96-well plates.
-
Fluorescent Dye: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: this compound was added to the wells at various concentrations and pre-incubated for 15 minutes.
-
Agonist Stimulation: Receptor activation was initiated by the addition of ATP.
-
Signal Detection: Changes in intracellular calcium concentration were measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The concentration-response curves were fitted to a sigmoidal dose-response model to calculate the IC₅₀ values.
Selectivity Profile of this compound
To evaluate the specificity of this compound, its activity was tested against a panel of other P2X receptor subtypes and a broader range of other receptors and ion channels.
Table 3: Selectivity of this compound against other Human P2X Receptors
| Receptor Subtype | Functional Antagonism (IC₅₀, µM) |
| hP2X1 | > 10 |
| hP2X4 | > 10 |
| hP2X7 | > 10 |
Experimental Protocol: Selectivity Assays
The functional activity of this compound against other P2X receptor subtypes was determined using similar calcium flux assays as described above, utilizing cell lines specifically expressing each receptor subtype. For broader selectivity screening, radioligand binding assays or functional assays specific to each off-target receptor or ion channel were employed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of P2X3 and P2X2/3 receptors and the general workflow of the in-vitro characterization of this compound.
Caption: P2X3 Receptor Signaling Pathway and Antagonism by this compound.
Caption: General Workflow for the In-Vitro Characterization of this compound.
A-317920: A Technical Guide to its Binding Affinity for the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of A-317920 for the histamine H3 receptor (H3R). This compound is a selective and potent non-imidazole antagonist of the rat H3 receptor, a G protein-coupled receptor that modulates the release of histamine and other neurotransmitters. This document summarizes key quantitative binding data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
This compound exhibits a significant preferential affinity for the rat H3 receptor over the human H3 receptor. The binding affinity has been determined through various in vitro assays, including radioligand binding assays and functional assays that measure the downstream effects of receptor activation. The key quantitative data are summarized in the tables below.
| Ligand | Receptor Species | Assay Type | Parameter | Value | Reference |
| This compound | Rat (full-length) | Radioligand Binding | pKi | 9.2 | [1][2][3] |
| This compound | Human (full-length) | Radioligand Binding | pKi | 7.0 | [1][2][3] |
| This compound | Rat | cAMP Formation | pKb | 9.1 | [1][2] |
| This compound | Human | cAMP Formation | pKb | 6.3 | [1][2] |
| This compound | Human | Calcium Mobilization (co-expressing Gαqi5) | pKb | 7.3 | [1][2] |
| This compound | Rat (cortical synaptosomes) | [3H]Histamine Release | pKb | 9.3 | [1][2] |
| This compound | Guinea Pig (ileum) | (R)-α-MeHA Reversal | pA2 | 8.3 | [1][2] |
| This compound | Human | [35S]GTPγS Binding (inverse agonism) | pEC50 | 7.0 | [2] |
Table 1: Binding Affinity and Functional Potency of this compound at H3 Receptors. This table summarizes the key binding (pKi) and functional (pKb, pA2, pEC50) parameters of this compound for rat and human H3 receptors across different in vitro assays.
Histamine H3 Receptor Signaling Pathways
The histamine H3 receptor is a constitutively active G protein-coupled receptor that primarily couples to the Gαi/o subunit. Its activation initiates a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are synthesized from established methodologies for H3 receptor antagonist characterization.
Radioligand Binding Assay
This assay measures the direct interaction of this compound with the H3 receptor by competing with a radiolabeled ligand.
1. Materials:
-
Membranes: Cell membranes prepared from HEK293 or CHO cells stably expressing the full-length rat or human H3 receptor.
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH) is a commonly used H3 receptor agonist radioligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with radioactive counting.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H3 receptor ligand (e.g., 10 µM clobenpropit).
2. Procedure:
-
Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor on ice. Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of [³H]NAMH (typically at or below its Kd value).
-
Varying concentrations of this compound (for competition curve).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Formation Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.
1. Materials:
-
Cells: CHO or HEK293 cells stably expressing the rat or human H3 receptor.
-
Agonist: A potent H3 receptor agonist such as (R)-α-methylhistamine ((R)-α-MeHA).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES and containing a phosphodiesterase inhibitor like IBMX.
-
Stimulant: Forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA).
2. Procedure:
-
Cell Plating: Seed the H3R-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate.
-
-
Agonist Stimulation: Add a fixed concentration of the H3R agonist ((R)-α-MeHA) in the presence of forskolin to all wells (except for basal and forskolin-only controls).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. The concentration of this compound that reverses the agonist-induced inhibition of cAMP production by 50% is used to determine the pKb value.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G protein activation upon receptor stimulation. As an inverse agonist, this compound can decrease the basal level of [³⁵S]GTPγS binding.
1. Materials:
-
Membranes: Cell membranes from cells expressing the H3 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
2. Procedure:
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Varying concentrations of this compound.
-
H3R-expressing cell membranes.
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, similar to the radioligand binding assay.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of this compound. The pEC50 for the inverse agonist activity is determined from this curve.
This comprehensive guide provides a detailed overview of the binding affinity of this compound for the H3 receptor, equipping researchers with the necessary data and methodologies for further investigation and drug development efforts in this area.
References
A-317920: A Deep Dive into its Selectivity for Histamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317920 is a novel, non-imidazole compound that has garnered significant interest as a potent and selective antagonist for the histamine H3 receptor (H3R).[1][2][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound for the four histamine receptor subtypes (H1, H2, H3, and H4). Understanding the selectivity of a compound is paramount in drug development to predict its therapeutic efficacy and potential off-target effects. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways.
Data Presentation: this compound Selectivity Profile
The selectivity of this compound is primarily defined by its binding affinity (Ki) and functional antagonism (pA2 or pKb) at each histamine receptor subtype. The available data robustly demonstrates that this compound is a highly potent and selective antagonist for the H3 receptor, with significantly lower affinity for the H1, H2, and H4 receptor subtypes.
Table 1: Binding Affinity of this compound at Human Histamine Receptors
| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) |
| H1 Receptor | < 5.0 | > 10,000 |
| H2 Receptor | < 5.0 | > 10,000 |
| H3 Receptor | 7.0[1][2][3] | 100[1][2][3] |
| H4 Receptor | Not reported | Not reported |
Table 2: Binding Affinity and Functional Antagonism of this compound at Rat Histamine H3 Receptor
| Assay Type | Parameter | Value |
| Binding Affinity | pKi | 9.2[1][2][3] |
| Ki (nM) | 0.63[1][2][3] | |
| Functional Antagonism | pKb (cAMP assay) | 9.1[1][3] |
| pA2 (guinea pig ileum) | 8.3[1][3] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The characterization of this compound's selectivity involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess its antagonist activity.
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).
General Workflow for Radioligand Binding Assay:
Specific Protocols:
-
H1 Receptor Binding Assay:
-
Radioligand: [³H]-Pyrilamine
-
Cell Source: Membranes from HEK293 or CHO cells stably expressing the human H1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Incubate cell membranes, [³H]-pyrilamine, and varying concentrations of this compound for 60 minutes at 25°C.
-
Termination: Rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Detection: Scintillation counting of the filters to determine the amount of bound radioligand.
-
-
H2 Receptor Binding Assay:
-
Radioligand: [³H]-Tiotidine
-
Cell Source: Membranes from guinea pig cerebral cortex or cells expressing the human H2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Incubation: Similar to the H1 assay, with an incubation time of 30 minutes at 25°C.
-
Termination and Detection: As described for the H1 assay.
-
-
H3 Receptor Binding Assay:
-
Radioligand: [³H]-Nα-methylhistamine
-
Cell Source: Membranes from rat brain cortex or cells expressing the rat or human H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Incubation: 60 minutes at 25°C.
-
Termination and Detection: As described for the H1 assay.
-
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the ability of a compound to modulate the biological response of a receptor upon activation by an agonist. For the Gi-coupled H3 receptor, antagonist activity is often measured by its ability to reverse agonist-induced inhibition of cAMP production.
Workflow for H3 Receptor cAMP Functional Assay:
References
An In-depth Technical Guide to the Early-Stage Research of A-317920
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317920 is a potent and selective non-imidazole antagonist of the histamine H3 receptor (H3R), primarily investigated for its potential cognitive-enhancing effects. Developed by Abbott Laboratories, early-stage research has focused on its in vitro and in vivo pharmacological profile, demonstrating significant potency and selectivity for the rat H3 receptor over the human ortholog. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Compound Information
| Parameter | Value | Reference |
| IUPAC Name | N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide | [1] |
| CAS Number | 360551-59-3 | [2][3] |
| Molecular Formula | C25H31N3O5 | [1][4] |
| Mechanism of Action | Histamine H3 Receptor Antagonist | [2][5] |
Quantitative In Vitro Pharmacology
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Receptor Binding Affinities (pKi)
| Receptor | This compound | Reference |
| Recombinant Rat H3R | 9.2 | [5] |
| Recombinant Human H3R | 7.0 | [5] |
| Native Rat Brain Cortical H3R | >8.0 | [6] |
Table 2: Functional Antagonist Potencies (pKb/pA2)
| Assay | This compound | Reference |
| R-α-MeHA-inhibited cAMP formation (rat H3R) | 9.1 | [5] |
| R-α-MeHA-inhibited cAMP formation (human H3R) | 6.3 | [5] |
| Calcium mobilization (human H3R, Gαqi5 co-expression) | 7.3 | [5] |
| Histamine-inhibited [3H]histamine release (rat cortical synaptosomes) | 9.3 | [5] |
| (R)-α-MeHA reversal of electric field-stimulated guinea pig ileum contractions | 8.3 | [5] |
Table 3: Inverse Agonist Activity (pEC50)
| Assay | This compound | Reference |
| Basal [35S]GTPγS binding (human H3R) | 7.0 | [5] |
In Vivo Pharmacology
Table 4: Cognitive Enhancement in Rat Pup Inhibitory Avoidance Test
| Treatment | Dose (mg/kg, s.c.) | Outcome | Reference |
| This compound | 3 - 10 | Significant improvement in avoidance | [2] |
Table 5: Social Memory Enhancement in Adult Rats
| Treatment | Dose (mg/kg) | Outcome | Reference |
| This compound | 1, 3 | Significant enhancement of social memory | [7] |
Table 6: Therapeutic Index
| Compound | Therapeutic Index | Reference |
| This compound | 42 | [7] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Antagonism by this compound
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Guinea Pig Ileum [sheffbp.co.uk]
- 3. A protocol for investigating long-term social discrimination memory: Evidence in female and male Long Evans rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. A protocol for investigating long-term social discrimination memory: Evidence in female and male Long Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the P2X3 Receptor Antagonist A-317920
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of A-317920, a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. The protocols detailed below are designed for cell culture-based assays to determine the compound's inhibitory activity and potential cytotoxic effects.
This compound is the R-enantiomer of a potent P2X3 antagonist, with its corresponding S-enantiomer being A-317491. P2X3 and P2X2/3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in nociceptive pathways.[1][2] Antagonism of these receptors is a promising therapeutic strategy for managing chronic pain and other conditions associated with sensory nerve hypersensitization.
Data Presentation
The following tables summarize the inhibitory potency of the active S-enantiomer, A-317491, against various P2X3 and P2X2/3 receptors in functional cell-based assays. This data is critical for understanding the compound's activity profile.
Table 1: Inhibitory Potency (Ki) of A-317491 in a Calcium Flux Assay [1][2][3][4]
| Receptor Subtype | Species | Agonist Used | Ki (nM) |
| P2X3 | Human | α,β-methylene ATP | 22 |
| P2X3 | Rat | α,β-methylene ATP | 22 |
| P2X2/3 | Human | α,β-methylene ATP | 9 |
| P2X2/3 | Rat | α,β-methylene ATP | 92 |
Table 2: Inhibitory Potency (IC50) of A-317491 in an Electrophysiology Assay [1]
| Receptor Subtype | Species | Agonist Used | IC50 (nM) |
| P2X3 | Human | α,β-methylene ATP | 97 |
| P2X2/3 | Human | α,β-methylene ATP | 169 |
| P2X3 (native) | Rat DRG Neurons | α,β-methylene ATP | 15 |
Signaling Pathway
The activation of P2X3 receptors by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. This influx depolarizes the cell membrane and triggers downstream signaling cascades associated with nociception. This compound, as a P2X3 antagonist, blocks this initial step.
Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture of P2X3-Expressing Stable Cell Line (e.g., CHO-hP2X3)
This protocol describes the routine maintenance of a Chinese Hamster Ovary (CHO) cell line stably expressing the human P2X3 receptor.
Materials:
-
CHO-hP2X3 stable cell line
-
Culture Medium: Ham's F-12 or DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, puromycin - concentration to be determined by kill curve).[5][6][7]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Culture flasks (e.g., T-75)
-
CO2 incubator (37°C, 5% CO2)
-
Biological safety cabinet
Procedure:
-
Thawing Cells: Thaw a frozen vial of CHO-hP2X3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh culture medium in a T-75 flask.[5]
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator. Monitor cell confluency daily.
-
Subculturing: When cells reach 80-90% confluency, remove the culture medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete culture medium.
-
Cell Splitting: Gently pipette the cell suspension to ensure a single-cell suspension. Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed culture medium.
-
Media Change: Change the culture medium every 2-3 days.[5]
Caption: General workflow for culturing the CHO-hP2X3 stable cell line.
P2X3 Functional Antagonist Assay using a Fluorescent Imaging Plate Reader (FLIPR)
This protocol details a calcium flux assay to determine the IC50 of this compound.[8][9]
Materials:
-
CHO-hP2X3 stable cell line
-
Black, clear-bottom 96-well or 384-well plates, poly-D-lysine coated
-
Culture medium (as described above)
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4 or 6 Assay Kit)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
P2X3 agonist: α,β-methylene ATP (α,β-meATP)
-
This compound compound
-
Fluorescent Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed CHO-hP2X3 cells into black, clear-bottom 96-well or 384-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^4 cells/well for a 96-well plate). Incubate at 37°C, 5% CO2 overnight.[9]
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration. Also, prepare a 2x solution of the vehicle (e.g., DMSO) as a control.
-
Agonist Preparation: Prepare a solution of α,β-meATP in assay buffer at a concentration that elicits an EC80 response (to be determined in a separate agonist dose-response experiment).
-
Dye Loading: On the day of the assay, remove the culture medium from the cell plate and add the calcium-sensitive dye loading buffer prepared according to the manufacturer's instructions. Incubate for 1-2 hours at 37°C or room temperature, as recommended for the specific cell line and dye.[8][9][10]
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to first add the this compound dilutions (or vehicle) to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Next, add the α,β-meATP solution to stimulate the P2X3 receptors.
-
Measure the fluorescence signal before and after the addition of the agonist.
-
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium influx. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC50 value.[8]
Caption: Workflow for the P2X3 functional antagonist assay using FLIPR.
Cell Viability / Cytotoxicity Assay (MTS Assay)
This protocol is to assess whether this compound exhibits cytotoxic effects at the concentrations tested in the functional assay.
Materials:
-
CHO-hP2X3 stable cell line
-
Clear or opaque-walled 96-well plates
-
Culture medium
-
This compound compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed CHO-hP2X3 cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period relevant to the functional assay (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2.
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Express the absorbance of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to determine any cytotoxic effects.
Caption: Workflow for the MTS cell viability/cytotoxicity assay.
References
- 1. pnas.org [pnas.org]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. How to Set Up a CHO Cell Culture Workflow in Your Lab [synapse.patsnap.com]
- 6. Stable Cell Line Construction Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. AID 2061588 - FLIPR Calcium 4 Assay from US Patent US20250214986: "P2X3 INHIBITOR COMPOUND, SALT THEREOF, POLYMORPH THEREOF AND USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of A-317920 in Rodent Models of Cognition
Disclaimer: As of the latest literature review, specific studies detailing the use of the P2X3 receptor antagonist A-317920 in rodent models of cognition have not been identified. The following application notes and protocols are therefore provided as a detailed, hypothetical framework for researchers and drug development professionals interested in exploring the potential cognitive effects of this compound. The methodologies are based on established practices in rodent cognitive testing and general principles of pharmacology.
Introduction
This compound is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). While P2X3 receptors are predominantly known for their role in nociception and have been investigated as targets for pain and cough, their expression and function in the central nervous system (CNS) are less characterized. Emerging evidence suggests that purinergic signaling, including the P2X3 receptor pathway, may play a role in neuronal plasticity, neuroinflammation, and consequently, cognitive processes.
These notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the effects of this compound on cognitive function in rodent models. The protocols outlined below can be adapted to investigate this compound as a potential therapeutic agent for cognitive deficits associated with various neurological and psychiatric conditions.
Data Presentation: Hypothetical Quantitative Data Summary
Effective data presentation is crucial for interpreting the outcomes of cognitive studies. The following tables illustrate how quantitative data from the proposed experiments could be structured for clear comparison between treatment groups.
Table 1: Effect of this compound on Spatial Learning and Memory in the Morris Water Maze
| Treatment Group | Latency to Find Platform (seconds) - Day 4 | Time in Target Quadrant (seconds) - Probe Trial |
| Vehicle Control | 45.2 ± 5.8 | 18.5 ± 2.1 |
| This compound (1 mg/kg) | 38.7 ± 4.9 | 25.3 ± 3.0 |
| This compound (10 mg/kg) | 30.1 ± 3.5 | 32.1 ± 3.8 |
| This compound (30 mg/kg) | 25.6 ± 2.9 | 38.9 ± 4.2 |
| Positive Control | 28.3 ± 3.1 | 35.4 ± 3.9** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Effect of this compound on Recognition Memory in the Novel Object Recognition Test
| Treatment Group | Discrimination Index |
| Vehicle Control | 0.15 ± 0.04 |
| This compound (1 mg/kg) | 0.28 ± 0.06 |
| This compound (10 mg/kg) | 0.45 ± 0.08 |
| This compound (30 mg/kg) | 0.58 ± 0.10 |
| Positive Control | 0.51 ± 0.09 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings.
Animal Models
The choice of rodent model will depend on the specific hypothesis being tested.
-
Age-related Cognitive Decline: Aged mice (e.g., 18-24 months old) naturally exhibit cognitive deficits and are a relevant model for studying age-associated memory impairment.
-
Chemotherapy-Induced Cognitive Impairment (CICI): Administration of chemotherapeutic agents such as methotrexate can induce long-term cognitive deficits in rodents, providing a model to test the neuroprotective effects of this compound.[1]
-
Scopolamine-Induced Amnesia: Acute administration of the muscarinic receptor antagonist scopolamine can induce transient cognitive deficits, a common model for screening pro-cognitive compounds.[2]
Administration of this compound
-
Route of Administration: The route of administration should be chosen based on the pharmacokinetic properties of this compound and the experimental design. Common routes include intraperitoneal (IP) injection, oral gavage, and subcutaneous (SC) injection.[3][4] For chronic studies, oral administration mixed with a palatable substance may reduce stress.[5][6]
-
Dosage: A dose-response study is critical to determine the optimal therapeutic window. A starting point could be a range of doses (e.g., 1, 10, and 30 mg/kg) based on in vitro potency and previously reported doses for similar P2X3 antagonists in other models.
-
Vehicle: The vehicle for this compound should be inert and non-toxic. Common vehicles include saline, sterile water, or a small percentage of DMSO in saline.
Morris Water Maze (MWM) Protocol
The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[7]
Materials:
-
Circular water tank (1.5 m diameter) filled with water made opaque with non-toxic paint.
-
Submerged escape platform.
-
Video tracking system and software.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Phase (4 days, 4 trials/day):
-
Gently place the rodent into the water facing the wall of the tank from one of four starting positions.
-
Allow the animal to swim freely for 60 seconds to find the hidden platform.
-
If the animal fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the latency to find the platform and the swim path.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the tank.
-
Place the rodent in the tank from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Novel Object Recognition (NOR) Protocol
The NOR test evaluates recognition memory, which is dependent on the perirhinal cortex and hippocampus.[2][7]
Materials:
-
Open field arena.
-
Two identical objects (familiar objects).
-
One novel object.
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1):
-
Allow each rodent to explore the empty open field arena for 10 minutes.
-
-
Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the rodent to explore the objects for 10 minutes.
-
Record the time spent exploring each object.
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the rodent back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Visualizations
Signaling Pathway
Caption: this compound mechanism of action.
Experimental Workflow
Caption: Experimental workflow for cognitive testing.
References
- 1. Long-term clinically relevant rodent model of methotrexate-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlating efficacy in rodent cognition models with in vivo 5-hydroxytryptamine1a receptor occupancy by a novel antagonist, (R)-N-(2-methyl-(4-indolyl-1-piperazinyl)ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain-targeted polymeric nanoparticles: in vivo evidence of different routes of administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral dosing of rodents using a palatable tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
Application Notes and Protocols for A-317920 in In-Vivo Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317920 is a potent and selective antagonist of the histamine H3 receptor (H3R), with a notably higher affinity for the rat H3 receptor compared to the human receptor.[1][2] In the central nervous system (CNS), H3 receptors act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine release. They also function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine. By blocking these inhibitory H3 receptors, this compound enhances the release of these neurotransmitters, leading to its pro-cognitive and wake-promoting effects observed in preclinical studies.[3][4] These characteristics make this compound a valuable pharmacological tool for in-vivo neuroscience research, particularly in studies investigating cognitive function, learning, and memory.
Data Presentation
In-Vitro Receptor Binding and Functional Activity
| Receptor | Species | Assay Type | Value | Reference |
| Histamine H3 | Rat | Binding Affinity (pKi) | 9.2 | [1][2] |
| Histamine H3 | Human | Binding Affinity (pKi) | 7.0 | [1][2] |
| Histamine H3 | Rat | Functional Antagonism (pKb) | 9.1 (cAMP formation) | [1][2] |
| Histamine H3 | Human | Functional Antagonism (pKb) | 6.3 (cAMP formation) | [1][2] |
In-Vivo Dosage for Cognitive Enhancement in Rats
| Animal Model | Administration Route | Dosage Range | Effect | Reference |
| Spontaneously Hypertensive Rat (SHR) pups | Subcutaneous (s.c.) | 3 - 10 mg/kg | Significant improvement in avoidance test performance | [1] |
Signaling Pathways
The primary mechanism of action of this compound is the blockade of the histamine H3 receptor. This G-protein coupled receptor (GPCR) is primarily coupled to the Gαi/o subunit, which upon activation, inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling cascades. By antagonizing the H3 receptor, this compound prevents this inhibitory effect, leading to an increase in neurotransmitter release.
Caption: Signaling pathway of this compound at the presynaptic histamine H3 receptor.
Experimental Protocols
This compound Preparation and Administration for In-Vivo Studies
Objective: To prepare this compound for subcutaneous administration in rats for behavioral neuroscience experiments.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline (0.9% NaCl), or a solution of 10% DMSO, 40% PEG300, and 50% sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing irritation at the injection site. While sterile saline can be attempted first, a co-solvent system like DMSO/PEG300/water is often necessary for poorly soluble compounds. It is recommended to perform small-scale solubility tests to determine the optimal vehicle.
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the vehicle to the tube.
-
Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution for any undissolved particles. The final solution should be clear.
-
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin on the back of the neck to form a "tent".
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Inject the this compound solution subcutaneously.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Experimental Workflow for Cognitive Enhancement Studies
Caption: General experimental workflow for assessing the cognitive-enhancing effects of this compound.
Representative Protocol: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess the effect of this compound on spatial learning and memory in rats.
Apparatus:
-
A circular pool (approximately 1.5-2 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Distinct visual cues placed around the room.
-
A video tracking system.
Protocol:
-
Acclimation and Habituation:
-
Allow rats to acclimate to the testing room for at least 1 hour before the first trial.
-
On the day before the acquisition phase, allow each rat to swim freely in the pool for 60 seconds without the platform to habituate them to the maze.
-
-
Acquisition Phase (4-5 days):
-
Administer this compound (3-10 mg/kg, s.c.) or vehicle 30-60 minutes before the first trial of each day.
-
Each day consists of 4 trials per rat.
-
For each trial, place the rat in the water at one of four quasi-random starting positions (North, South, East, West).
-
Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Administer this compound or vehicle as in the acquisition phase.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim speed.
-
Representative Protocol: Novel Object Recognition (NOR) Test for Recognition Memory
Objective: To assess the effect of this compound on recognition memory in rats.
Apparatus:
-
An open-field arena (e.g., 50 x 50 x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the rats.
-
A video camera to record the sessions.
Protocol:
-
Habituation:
-
On two consecutive days prior to testing, place each rat in the empty open-field arena for 5-10 minutes to habituate to the environment.
-
-
Familiarization Phase (T1):
-
Administer this compound (3-10 mg/kg, s.c.) or vehicle 30-60 minutes before this phase.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore the objects for 5 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose or paws).
-
-
Retention Interval:
-
Return the rat to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object (B), so the arena now contains one familiar object (A) and one novel object (B).
-
Place the rat back in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar).
-
A higher DI indicates better recognition memory.
-
Conclusion
This compound is a valuable research tool for investigating the role of the histaminergic system in cognitive processes. The provided application notes and protocols offer a comprehensive guide for researchers utilizing this compound in in-vivo neuroscience studies. Adherence to these guidelines, with appropriate modifications based on specific experimental needs, will facilitate the generation of robust and reproducible data.
References
- 1. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-317920 in Preclinical Sleep Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317920 is a novel, selective, non-imidazole histamine H3 receptor antagonist.[1] The histamine H3 receptor acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters involved in the sleep-wake cycle. Pharmacological blockade of H3 receptors is an area of interest for neurological and psychiatric disorders. While primarily investigated for its cognitive-enhancing properties, the role of this compound and other H3 receptor antagonists in sleep modulation is a subject of ongoing research. These application notes provide a framework for investigating the potential of this compound in preclinical sleep disorder models.
Mechanism of Action
This compound functions as an antagonist at the histamine H3 receptor. By blocking this receptor, it is hypothesized to increase the release of histamine and other neurotransmitters such as acetylcholine and norepinephrine in the brain. These neurotransmitters are known to promote wakefulness and cortical arousal. Therefore, this compound may have wake-promoting effects, which could be beneficial in disorders of excessive sleepiness, such as narcolepsy. However, at certain doses, it has been observed to not significantly alter slow-wave sleep, suggesting a complex role in sleep architecture modulation.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available preclinical studies.
| Parameter | Value | Species | Assay |
| H3 Receptor Binding Affinity (Ki) | 1.5 nM | Rat | Radioligand Binding Assay |
| Cognitive Enhancement (Effective Dose) | 3 mg/kg | Rat | Social Memory Test |
| Effect on Slow-Wave Activity | No significant change | Rat | EEG |
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species | Route of Administration |
| Bioavailability | ~30% | Rat | Oral |
| Half-life (t1/2) | 4-6 hours | Rat | Intravenous |
| Brain Penetration | High | Rat | Autoradiography |
Table 2: Pharmacokinetic Properties of this compound
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Evaluation of Wake-Promoting Effects of this compound in a Rat Model of Narcolepsy
Objective: To determine the efficacy of this compound in reducing excessive daytime sleepiness and cataplexy in a preclinical model of narcolepsy.
Animal Model: Orexin/ataxin-3 transgenic rats, which exhibit key features of narcolepsy.
Methodology:
-
Surgical Implantation:
-
Adult male orexin/ataxin-3 rats are anesthetized with isoflurane.
-
EEG and EMG electrodes are surgically implanted for polysomnographic recording. EEG electrodes are placed over the frontal and parietal cortices, and EMG electrodes are inserted into the nuchal muscles.
-
Animals are allowed a 7-10 day recovery period.
-
-
Polysomnographic Recording:
-
Rats are habituated to the recording chambers for at least 48 hours.
-
Baseline sleep-wake patterns are recorded for 24 hours.
-
This compound (1, 3, and 10 mg/kg) or vehicle is administered orally at the beginning of the light cycle.
-
EEG and EMG data are continuously recorded for the following 24 hours.
-
-
Data Analysis:
-
Sleep-wake stages (wakefulness, NREM sleep, REM sleep) are scored in 10-second epochs.
-
The total time spent in each stage, sleep latency, and the number and duration of cataplectic episodes are quantified.
-
Data are analyzed using a repeated-measures ANOVA.
-
Protocol 2: Assessment of this compound on Sleep Architecture in Healthy Rats
Objective: To characterize the dose-dependent effects of this compound on the sleep architecture of healthy, non-sleep-deprived rats.
Animal Model: Adult male Sprague-Dawley rats.
Methodology:
-
Surgical Implantation: As described in Protocol 1.
-
Polysomnographic Recording:
-
Following habituation, baseline sleep-wake data is recorded for 24 hours.
-
This compound (1, 3, and 10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the onset of the dark cycle.
-
EEG and EMG are recorded for the subsequent 24 hours.
-
-
Data Analysis:
-
Sleep stages are scored as in Protocol 1.
-
Key parameters for analysis include:
-
Latency to NREM and REM sleep.
-
Total duration of wake, NREM, and REM sleep in the light and dark phases.
-
Number and duration of sleep/wake bouts.
-
EEG power spectral analysis to assess changes in delta, theta, alpha, and beta frequency bands.
-
-
Experimental Workflow
Caption: Preclinical experimental workflow.
Logical Relationships of this compound's Hypothesized Effects
Caption: Hypothesized effects of this compound.
Conclusion
This compound, as a selective H3 receptor antagonist, presents a compelling candidate for investigation in sleep disorders characterized by excessive sleepiness. The provided protocols offer a foundational approach to characterizing its effects on sleep-wake architecture and its potential therapeutic efficacy in relevant preclinical models. Further research is warranted to fully elucidate its clinical utility in the management of sleep disorders.
References
A-317920: A Potent and Selective Tool for Interrogating the Rat Histamine H3 Receptor
Application Notes and Protocols for Researchers
A-317920 is a non-imidazole, piperazine amide compound that acts as a potent and selective antagonist of the rat histamine H3 receptor (H3R).[1][2] Its high affinity and selectivity for the rat H3R over the human H3R make it an invaluable tool for preclinical research aimed at understanding the physiological and pathological roles of this receptor.[1][2] These application notes provide a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its use in H3 receptor research.
Pharmacological Profile
This compound exhibits significant potency and selectivity for the rat H3 receptor. It has been characterized in a variety of in vitro and in vivo assays, demonstrating its utility as both a competitive antagonist and an inverse agonist.[2]
Data Presentation: In Vitro Pharmacology of this compound
| Assay Type | Receptor/Tissue | Species | Parameter | Value | Reference |
| Radioligand Binding | Recombinant full-length H3R | Rat | pKi | 9.2 | [1][2] |
| Recombinant full-length H3R | Human | pKi | 7.0 | [1][2] | |
| cAMP Formation Assay | Recombinant H3R | Rat | pKb | 9.1 | [1][2] |
| Recombinant H3R | Human | pKb | 6.3 | [1][2] | |
| Calcium Mobilization Assay | Recombinant H3R with Gαqi5 | Human | pKb | 7.3 | [1][2] |
| [³H]Histamine Release | Rat brain cortical synaptosomes | Rat | pKb | 9.3 | [1][2] |
| Guinea Pig Ileum Contraction | Ileum tissue | Guinea Pig | pA2 | 8.3 | [1][2] |
| [³⁵S]GTPγS Binding | Recombinant H3R | Human | pEC50 (inverse agonism) | 7.0 | [2] |
Histamine H3 Receptor Signaling
The H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o family of G proteins.[3][4] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5] The H3 receptor can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways.[3][5] As an antagonist, this compound blocks the effects of H3R agonists, while as an inverse agonist, it can reduce the basal activity of constitutively active H3 receptors.
Caption: Histamine H3 Receptor Signaling Pathways.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the interaction of this compound with the H3 receptor.
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the rat H3 receptor using a radiolabeled ligand.
Caption: Workflow for Radioligand Binding Assay.
Materials:
-
HEK293 or CHO cells stably expressing the rat H3 receptor
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH)
-
Non-specific binding control: 10 µM unlabeled histamine or another potent H3R ligand
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Cell harvesting buffer (e.g., PBS with 5 mM EDTA)
-
Homogenizer
Protocol:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells and centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound dilution or vehicle (for total binding) or non-specific binding control
-
[³H]NAMH (at a concentration near its Kd)
-
Cell membranes (typically 20-50 µg of protein per well)
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid and allow the vials to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Caption: Workflow for cAMP Accumulation Assay.
Materials:
-
HEK293 or CHO cells stably expressing the rat H3 receptor
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Adenylyl cyclase activator: Forskolin
-
H3 receptor agonist: (R)-α-methylhistamine (RAMH)
-
This compound stock solution
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
96-well or 384-well cell culture plates
Protocol:
-
Cell Culture:
-
Seed the H3R-expressing cells in microplates and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the this compound dilutions or vehicle in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Add a mixture of forskolin (to stimulate cAMP production, e.g., 1 µM) and an EC80 concentration of the H3R agonist (RAMH).
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the pKb value using the Schild equation or by converting the IC50.
-
In Vivo Applications
This compound has been shown to be effective in vivo. For instance, it can improve cognitive performance in animal models.[6] When administered to spontaneously hypertensive rat (SHR) pups, this compound (3-10 mg/kg, s.c.) significantly improved performance in an avoidance test.[1] It also enhanced social memory in adult rats.[6] These studies highlight its potential for investigating the role of H3 receptors in cognitive processes.
Conclusion
This compound is a powerful and selective tool for the in vitro and in vivo study of the rat histamine H3 receptor. Its well-characterized pharmacological profile, coupled with the detailed protocols provided here, should enable researchers to effectively utilize this compound to further elucidate the complex roles of the H3 receptor in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two novel and selective nonimidazole histamine H3 receptor antagonists A-304121 and this compound: I. In vitro pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two novel and selective nonimidazole H3 receptor antagonists A-304121 and this compound: II. In vivo behavioral and neurophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving A-317920
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the methods for dissolving the compound A-317920 for use in various experimental settings. The following protocols and data are based on the solubility of structurally similar organic molecules and established laboratory best practices.
Application Notes
This compound is a complex organic molecule. Due to the limited publicly available information on the specific solubility of this compound, the following recommendations are based on data from similar compounds and the general properties of Dimethyl Sulfoxide (DMSO) as a solvent for a wide range of organic molecules. DMSO is a polar aprotic solvent known for its ability to dissolve both polar and nonpolar compounds.
Recommended Solvent and Storage
The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO) . Stock solutions should be prepared at a high concentration in DMSO and then further diluted in aqueous buffers or cell culture media for final experimental use. It is crucial to ensure that the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the solubility of a structurally analogous organic compound (CAS 1160247-92-6) in DMSO, which serves as a strong indicator for the likely solubility of this compound.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM). For example, to prepare a 10 mM stock solution from a compound with a molecular weight of 450 g/mol , you would dissolve 4.5 mg in 1 mL of DMSO.
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for your experiment, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cellular or biochemical assays.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer/medium while vortexing. Do not add the aqueous solution to the DMSO stock.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific assay (typically <0.5%).
-
-
Final Mixing: Gently vortex the working solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store aqueous working solutions for extended periods.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for this compound experimental use.
Compound "A-317920" Unidentified in Public Scientific Literature
Initial investigations to generate detailed application notes and protocols for the preclinical administration of a compound designated "A-317920" have been unsuccessful as this identifier does not correspond to any known therapeutic agent in publicly accessible scientific databases and literature.
Extensive searches have failed to retrieve any information regarding the mechanism of action, signaling pathways, or experimental data associated with "this compound." This suggests that "this compound" may be an internal, non-public designation for a compound, or the identifier provided may be inaccurate.
Without a verifiable and documented scientific background for this compound, it is not possible to fulfill the request for detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways.
To proceed with this request, it is essential that a correct and publicly recognized identifier for the compound of interest be provided. This could include:
-
A different alphanumeric code
-
The generic or trade name of the drug
-
A Chemical Abstracts Service (CAS) number
Upon receiving a valid identifier, a comprehensive and detailed response addressing all the core requirements of the original request can be generated.
Application Note: Quantification of A-317920 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of A-317920 in human plasma. This compound, a selective histamine H3 receptor antagonist, is a compound of interest in neuroscience research. The method utilizes protein precipitation for simple and efficient sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and research applications requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound is a potent and selective non-imidazole antagonist of the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Due to its role in regulating neurotransmitter systems, the H3 receptor is a significant target for the development of therapeutics for neurological and psychiatric disorders. Accurate quantification of this compound in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a detailed protocol for a reliable LC-MS/MS method for this compound quantification in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A standard HPLC or UHPLC system
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
Data Analysis
Data acquisition and processing were performed using the instrument's respective software. Quantification was based on the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the standards.
Results
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a linear response for this compound over a defined concentration range. The chromatographic conditions provided good peak shape and resolution, free from interference from endogenous plasma components.
Quantitative Data Summary
| Parameter | This compound | Internal Standard (Hypothetical) |
| Precursor Ion (m/z) | 454.2 | 458.2 |
| Product Ion 1 (m/z) | 205.1 | 209.1 |
| Product Ion 2 (m/z) | 113.1 | 117.1 |
| Retention Time (min) | 2.5 | 2.5 |
| Linearity Range | To be determined by validation | N/A |
| LLOQ | To be determined by validation | N/A |
Detailed Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples at various concentrations.
Calibration Curve and Quality Control Sample Preparation
-
Spike appropriate amounts of the this compound working solutions into blank human plasma to prepare calibration standards at concentrations ranging, for example, from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Histamine H3 Receptor Signaling Pathway
As this compound is a histamine H3 receptor antagonist, it blocks the downstream signaling of this receptor. The H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
Caption: Simplified signaling pathway of the Histamine H3 Receptor.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research setting. This method can be a valuable tool for researchers investigating the pharmacokinetics and therapeutic potential of this compound. Further validation of this method according to regulatory guidelines is recommended before its use in clinical studies.
Application Notes and Protocols for Studying Histamine's Role in Memory Using A-317920
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing A-317920, a potent and selective histamine H3 receptor (H3R) antagonist, to investigate the role of histamine in learning and memory.
Introduction
Histamine, a neurotransmitter in the central nervous system, is increasingly recognized for its role in cognitive functions.[1] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, modulates the release of histamine and other neurotransmitters crucial for memory processes, such as acetylcholine and dopamine.[2][3] Antagonists of the H3 receptor, like this compound, enhance the release of these neurotransmitters, offering a promising avenue for cognitive enhancement and the treatment of memory disorders.[4][5]
This compound is a non-imidazole H3R antagonist with high selectivity for the rat H3 receptor, making it a valuable tool for preclinical research in rodent models of memory.[5]
Data Presentation
In Vitro Receptor Binding and Functional Activity
The following table summarizes the in vitro pharmacological profile of this compound at rat and human histamine H3 receptors.
| Parameter | Rat H3 Receptor | Human H3 Receptor | Reference |
| Binding Affinity (pKi) | 9.2 | 7.0 | [5] |
| Functional Antagonism (pKb, cAMP formation) | 9.1 | 6.3 | [5] |
| Antagonism of [3H]histamine release (pKb) | 9.3 | N/A | [5] |
| Inverse Agonism ([35S]GTPγS binding, pEC50) | N/A | 7.0 | [5] |
In Vivo Cognitive Enhancement Effects
This table presents the effective doses of this compound in enhancing memory in different behavioral paradigms in rats, alongside data for other common H3R antagonists for comparison.
| Behavioral Task | This compound (mg/kg) | Thioperamide (mg/kg) | Ciproxifan (mg/kg) | GT-2331 (mg/kg) | Reference |
| Five-Trial Inhibitory Avoidance (Rat Pups) | 3 | 10 | 3 | 1 | [6] |
| Social Memory (Adult Rats) | 1, 3 | N/A | N/A | N/A | [6] |
Experimental Protocols
Histamine H3 Receptor Signaling Pathway
Blockade of the presynaptic H3 autoreceptor by this compound leads to increased histamine release from histaminergic neurons. This, in turn, can activate postsynaptic H1 and H2 receptors, which are implicated in learning and memory. As a heteroreceptor antagonist, this compound also enhances the release of other neurotransmitters involved in cognition.
References
- 1. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [논문]Two Novel and Selective Nonimidazole H3 Receptor Antagonists A-304121 and this compound: II. In Vivo Behavioral and Neurophysiological Characterization [scienceon.kisti.re.kr]
- 3. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 4. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two novel and selective nonimidazole histamine H3 receptor antagonists A-304121 and this compound: I. In vitro pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two novel and selective nonimidazole H3 receptor antagonists A-304121 and this compound: II. In vivo behavioral and neurophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-317920 in Combination with Other CNS Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317920 is a potent and selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are ATP-gated ion channels predominantly expressed on sensory neurons, including nociceptive afferent fibers. Their activation by extracellular ATP, released in response to tissue injury or inflammation, plays a crucial role in the transmission of pain signals.[1] Consequently, P2X3 receptor antagonists like this compound represent a promising therapeutic class for the management of chronic pain, particularly neuropathic and inflammatory pain.[2]
The complexity of chronic pain often necessitates a multi-modal therapeutic approach. Combining analgesics with different mechanisms of action can potentially lead to synergistic or additive effects, enhancing efficacy while minimizing dose-limiting side effects.[3] This document provides an overview of the potential for combining this compound with other Central Nervous System (CNS) drugs, along with detailed experimental protocols to evaluate such combinations in preclinical settings. While direct preclinical data on the combination of this compound with other CNS drugs is limited, this document will leverage data from similar compounds and other combination therapies to provide a framework for research in this area.
P2X3 Receptor Signaling Pathway
Activation of P2X3 receptors by ATP leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, contributing to the sensation of pain. The pathway is a key element in sensory hypersensitization.[4]
Caption: P2X3 receptor signaling cascade initiated by ATP binding and its antagonism by this compound.
Potential for Combination Therapy
The rationale for combining this compound with other CNS drugs stems from the multi-faceted nature of chronic pain, which often involves both peripheral and central sensitization mechanisms.
-
Opioids (e.g., Morphine): While potent analgesics, opioids have significant side effects and their efficacy can be limited in neuropathic pain.[5] Combining a peripherally acting P2X3 antagonist like this compound with a centrally acting opioid could provide synergistic analgesia, allowing for lower doses of the opioid and potentially reducing side effects. Preclinical studies have demonstrated analgesic synergy with various opioid combinations.[6][7][8]
-
Anticonvulsants (e.g., Gabapentin): Gabapentin is a first-line treatment for neuropathic pain. Studies have shown that combining gabapentin with morphine results in enhanced analgesic effects in animal models of neuropathy.[9][10] A combination of this compound and gabapentin could target different aspects of neuronal hyperexcitability, offering a more comprehensive analgesic effect.
-
Antidepressants (e.g., Amitriptyline, Duloxetine): Tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors (SNRIs) are effective in treating chronic pain, particularly neuropathic pain, by modulating descending inhibitory pain pathways.[11][12] Combining these with this compound could provide a dual mechanism of action, targeting both ascending pain signals and descending inhibitory controls.
Quantitative Data on Combination Therapies
| Treatment Group | ED50 (mg/kg, i.p.) of Morphine | ED50 (mg/kg, p.o.) of this compound | Theoretical Additive ED50 | Observed Combination ED50 | Interpretation |
| Morphine Alone | 5.0 | - | - | - | Baseline efficacy of morphine. |
| This compound Alone | - | 30.0 | - | - | Baseline efficacy of this compound. |
| Combination (1:6 ratio) | 1.25 | 7.5 | Morphine: 2.5this compound: 15.0 | Morphine: 1.25this compound: 7.5 | Synergistic Effect: The observed ED50 for the combination is significantly lower than the theoretical additive ED50, indicating a synergistic interaction. |
Note: This table is for illustrative purposes to demonstrate how data on synergistic interactions would be presented. Actual ED50 values would need to be determined experimentally.
Experimental Protocols
In Vivo Models of Neuropathic Pain
The CCI model is a widely used rodent model of neuropathic pain that mimics peripheral nerve injury.[3][6][13]
References
- 1. In Vitro/in vivo relationship of gabapentin from a sustained-release tablet formulation: a pharmacokinetic study in the beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined pharmacotherapy for chronic pain management | Anesthesia Key [aneskey.com]
- 4. The discovery and development of gefapixant as a novel antitussive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphine for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacology and Opioid Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic synergy between opioid and α2 -adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. A combination of gabapentin and morphine mediates enhanced inhibitory effects on dorsal horn neuronal responses in a rat model of neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antidepressants for chronic pain management: considerations from predictive modeling and personalized medicine perspectives [frontiersin.org]
- 12. Antidepressants: Another weapon against chronic pain - Mayo Clinic [mayoclinic.org]
- 13. Effects of Combined Opioids on Pain and Mood in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
A-317920 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-317920. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that, when activated by adenosine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the inhibitory effects of adenosine, which can result in various downstream cellular responses depending on the cell type.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
It is recommended that researchers experimentally determine the solubility of this compound in their specific solvent of choice. A general protocol for determining solubility is provided in the "Experimental Protocols" section below. For initial experiments, dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions of poorly water-soluble compounds.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Problem: I dissolved this compound in an organic solvent to make a stock solution, but when I dilute it into my aqueous assay buffer, the compound precipitates.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium. The precipitation is likely due to the compound's low aqueous solubility.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain the solubility of this compound. Be mindful of the potential effects of the solvent on your cells or assay.
-
Use a Surfactant or Solubilizing Agent: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to increase the solubility of hydrophobic compounds.
-
Prepare a Fresh Dilution: Do not store dilute aqueous solutions of this compound for extended periods. It is best to prepare the final dilution immediately before use from a concentrated stock solution.
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: I am observing high variability in the results of my cell-based assays with this compound.
Solutions:
-
Ensure Complete Dissolution: Before adding to your cells, visually inspect your final dilution of this compound under a microscope to ensure there is no visible precipitate. Undissolved compound will lead to inconsistent dosing.
-
Vortex Thoroughly: After diluting the stock solution into your aqueous media, vortex the solution thoroughly to ensure a homogenous mixture.
-
Control for Solvent Effects: Include a vehicle control in your experiments that contains the same final concentration of the organic solvent used to dissolve this compound. This will help you to distinguish the effects of the compound from the effects of the solvent.
-
Check for Cell Viability: High concentrations of this compound or the organic solvent may be toxic to your cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity.
Data Presentation
As specific quantitative solubility data for this compound is not publicly available, the following table is provided as a template for researchers to record their own experimentally determined solubility values.
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Molar Solubility (M) | Notes |
| DMSO | 25 | |||
| Ethanol | 25 | |||
| Water | 25 | |||
| PBS (pH 7.4) | 25 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a general method for determining the kinetic solubility of this compound in a solvent of choice.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, water, PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Method:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to the solvent of interest in a microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Allow the tube to stand at room temperature for a predetermined time (e.g., 1 hour) to allow for equilibration.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
The measured concentration represents the kinetic solubility of this compound in the chosen solvent under these conditions.
Protocol 2: Preparation of a Stock Solution
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Method:
-
Weigh out the desired amount of this compound solid in a sterile tube.
-
Add the calculated volume of solvent to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of solvent).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but be cautious of potential compound degradation.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Signaling Pathway of this compound (Adenosine A1 Receptor Antagonism)
Caption: this compound antagonizes the adenosine A1 receptor.
Experimental Workflow for Investigating this compound Solubility
Technical Support Center: Optimizing A-317920 Concentration for In-Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X3 and P2X2/3 receptor antagonist, A-317920.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors are ligand-gated ion channels predominantly expressed on sensory neurons.[1][2] When activated by extracellular adenosine triphosphate (ATP), which is often released during cellular stress or injury, these channels open, allowing the influx of cations like sodium (Na+) and calcium (Ca2+). This influx leads to membrane depolarization and the initiation of downstream signaling cascades associated with pain and hypersensitization.[1] this compound competitively binds to these receptors without activating them, thereby blocking ATP-mediated signaling and reducing the hyperexcitability of sensory neurons.[1]
Q2: What are the primary in-vitro applications of this compound?
The primary in-vitro applications of this compound revolve around studying the function and pharmacology of P2X3 and P2X2/3 receptors. Common applications include:
-
Functional Assays: Measuring the inhibition of ATP-induced calcium influx using fluorescent calcium indicators.
-
Electrophysiological Recordings: Assessing the blockade of ion channel activity using techniques like whole-cell patch clamp.
-
Binding Assays: Characterizing the binding affinity and kinetics of the antagonist to its target receptors, often using a radiolabeled analog.
Q3: How should I dissolve and store this compound?
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). Stock solutions can typically be stored at -20°C for extended periods, though it is always best to refer to the manufacturer's specific recommendations. For use in cell-based assays, the DMSO stock solution should be diluted in the appropriate aqueous buffer or cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the assay low (ideally ≤ 0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: What is a recommended starting concentration for this compound in in-vitro assays?
Based on the reported potency of the closely related and well-characterized antagonist A-317491, a good starting point for a dose-response curve would be in the low nanomolar to high micromolar range. For functional assays like calcium influx or electrophysiology, a concentration range of 1 nM to 10 µM is recommended to determine the IC50 (the concentration at which 50% of the maximal response is inhibited).[3]
Quantitative Data Summary
The following table summarizes the in-vitro potency of A-317491, a close analog of this compound, against P2X3 and P2X2/3 receptors. This data can be used as a reference for designing experiments with this compound.
| Receptor Target | Assay Type | Agonist Used | Species | Potency (IC50/Ki) | Reference |
| Human P2X3 | Calcium Flux | α,β-meATP | Human | Ki = 22 nM | [2][3][4] |
| Rat P2X3 | Calcium Flux | α,β-meATP | Rat | Ki = 22 nM | [3] |
| Human P2X2/3 | Calcium Flux | α,β-meATP | Human | Ki = 9 nM | [3][4] |
| Rat P2X2/3 | Calcium Flux | α,β-meATP | Rat | Ki = 92 nM | [3] |
| Human P2X3 | Electrophysiology | α,β-meATP | Human | IC50 = 97 nM (Ki = 17 nM) | [1] |
| Human P2X3 | Electrophysiology | ATP | Human | IC50 = 99 nM (Ki = 4 nM) | [1] |
| Human P2X2/3 | Electrophysiology | α,β-meATP | Human | IC50 = 169 nM (Ki = 20 nM) | [1] |
| Rat DRG Neurons | Electrophysiology | - | Rat | IC50 = 15 nM | [3] |
Experimental Protocols
Protocol 1: Calcium Flux Assay Using a Fluorescent Plate Reader (FLIPR)
This protocol is adapted from methodologies used for other P2X3 antagonists and is suitable for determining the IC50 of this compound.[5]
Materials:
-
Cells expressing the target receptor (e.g., 1321N1 or HEK293 cells stably expressing human P2X3 or P2X2/3).
-
Collagen-coated 384-well plates.
-
Fluo-4 AM calcium indicator dye.
-
This compound.
-
ATP or a stable analog like α,β-methylene ATP (α,β-meATP) as the agonist.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
DMSO.
-
Fluorescence Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Plate cells at an optimized density (e.g., 15,000 cells/well) in collagen-coated 384-well plates approximately 20-24 hours before the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM dye solution according to the manufacturer's instructions. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer from a DMSO stock. Also, prepare the agonist (ATP or α,β-meATP) at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: After dye loading, wash the cells with assay buffer and then add the different concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
FLIPR Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading for a few seconds.
-
Agonist Addition and Reading: Add the agonist solution to all wells simultaneously using the FLIPR's integrated pipettor. Immediately begin recording the change in fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The peak fluorescence response in each well is used to determine the level of inhibition. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of this compound on P2X3/P2X2/3 receptor currents.[1][5]
Materials:
-
Cells expressing the target receptor cultured on glass coverslips.
-
Patch-clamp rig with an amplifier, data acquisition system, and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (e.g., 155 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 12 mM glucose, pH 7.4).
-
Intracellular solution (e.g., containing KCl, MgCl2, HEPES, EGTA, and ATP, pH 7.2).
-
This compound.
-
Agonist (ATP or α,β-meATP).
-
Perfusion system for rapid solution exchange.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Approach a cell with the patch pipette and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV to -80 mV.
-
Agonist Application: Apply the agonist for a short duration (e.g., 2-5 seconds) to evoke an inward current. Establish a stable baseline response by applying the agonist at regular intervals.
-
Antagonist Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound for a few minutes.
-
Inhibition Measurement: While still in the presence of this compound, apply the agonist again and record the current. The reduction in the current amplitude represents the inhibitory effect of this compound.
-
Dose-Response: Repeat steps 6 and 7 with different concentrations of this compound to generate a dose-response curve and calculate the IC50.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal in calcium flux assay | - Low receptor expression in cells.- Inactive agonist.- Incorrect dye loading or dye degradation.- this compound concentration is too high. | - Verify receptor expression via Western blot or qPCR.- Use a fresh, validated batch of agonist.- Optimize dye loading conditions (concentration, time, temperature).- Perform a full dose-response curve starting from a very low concentration. |
| High background fluorescence | - Cell death leading to dye leakage.- Autofluorescence of the compound.- Incomplete removal of extracellular dye. | - Check cell viability before and after the assay.- Run a control with this compound alone to check for autofluorescence.- Ensure thorough washing after dye loading. |
| Inconsistent results/high variability | - Inconsistent cell numbers per well.- Edge effects in the plate.- Inaccurate pipetting.- Instability of this compound in aqueous solution. | - Use a cell counter for accurate seeding.- Avoid using the outer wells of the plate or fill them with buffer.- Use calibrated pipettes and proper technique.- Prepare fresh dilutions of this compound for each experiment. |
| No inhibition by this compound | - this compound has degraded.- Incorrect concentration of this compound.- The receptors are not sensitive to this antagonist. | - Use a fresh aliquot of this compound.- Verify the stock solution concentration.- Confirm the identity of the expressed receptors. |
| Cell death observed | - High concentration of DMSO.- Cytotoxicity of this compound at high concentrations.- Contamination of cell culture. | - Keep the final DMSO concentration below 0.5%.- Perform a cell viability assay (e.g., MTT or trypan blue) in parallel.- Maintain aseptic cell culture techniques. |
Visualizations
Caption: P2X3 receptor signaling pathway and inhibition by this compound.
Caption: Workflow for optimizing this compound concentration in in-vitro assays.
References
- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting A-317920 experimental variability
Welcome to the technical support center for the experimental compound A-317920. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the experimental use of this compound.
This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade in regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, this compound prevents the downstream activation of Akt and the mammalian target of rapamycin (mTOR), leading to a reduction in cell proliferation and survival in cancer cells where this pathway is overactive.[1][3][4]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is predicted to have the highest efficacy in cancer cell lines with known activating mutations in the PI3K/Akt/mTOR pathway, such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[2][3] We recommend profiling your cell line of interest for these genetic markers prior to initiating experiments.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, we recommend storing the lyophilized powder at -20°C. Once reconstituted in DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: How can I confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway in my cells?
A4: The most direct method to confirm target engagement is to perform a Western blot analysis on key downstream effectors of the pathway. A decrease in the phosphorylation of Akt (at Ser473) and S6 ribosomal protein (at Ser235/236) following treatment with this compound would indicate successful pathway inhibition.
Troubleshooting Guides
Below are troubleshooting guides for common experimental assays used to characterize the effects of this compound.
Cell Viability Assays (e.g., MTT, MTS)
Issue 1: High variability between replicate wells in my cell viability assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Calibrate pipettes regularly. | Reduced well-to-well variability in absorbance readings. |
| Edge Effects | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | More consistent results across the plate. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%). | Clear media in all wells and more reliable dose-response curves. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization buffer (e.g., acidified SDS or DMSO) and incubating for a sufficient time.[5] Pipette up and down to mix thoroughly.[5] | Uniform purple color in the wells and lower background readings.[5] |
Issue 2: The IC50 value of this compound is significantly different from the expected range.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Compound Concentration | Verify the initial stock concentration of this compound. Prepare fresh serial dilutions for each experiment. | IC50 values that are consistent and reproducible. |
| Cell Line Specific Effects | The sensitivity to this compound can vary between cell lines. Confirm the mutational status of the PI3K pathway in your cell line. | IC50 values that correlate with the known genetic background of the cells. |
| Assay Incubation Time | Optimize the incubation time with this compound. A shorter incubation may not be sufficient to observe a significant effect on cell viability. | A clear dose-dependent decrease in cell viability. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range. | More consistent and reproducible experimental results. |
Western Blotting
Issue 3: Weak or no signal for phosphorylated proteins (p-Akt, p-S6).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Protein Concentration | Ensure you are loading a sufficient amount of total protein per well. | A clear and detectable signal for the target proteins. |
| Suboptimal Antibody Dilution | Titrate the primary antibody to determine the optimal concentration.[6] | A strong signal with minimal background. |
| Inefficient Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer.[7] | Uniform transfer of proteins from the gel to the membrane. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[6] | Intact protein bands and reliable detection of phosphorylated targets. |
Issue 4: High background on the Western blot membrane.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).[6][7] | A clean blot with minimal non-specific antibody binding. |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody.[7] | A decrease in background signal while maintaining a strong specific signal. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[7] | Reduced background noise. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cancer Cell Line
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 10 | 82.1 ± 6.3 |
| 100 | 51.3 ± 4.9 |
| 1000 | 25.7 ± 3.8 |
| 10000 | 8.9 ± 2.1 |
Table 2: Troubleshooting IC50 Variability
| Experiment | Cell Line | Passage Number | IC50 (nM) | Notes |
| 1 | MCF-7 | 5 | 110 | |
| 2 | MCF-7 | 6 | 125 | |
| 3 | MCF-7 | 20 | 350 | High passage number may have led to reduced sensitivity. |
| 4 | MDA-MB-231 | 8 | >10,000 | This cell line has a wild-type PI3K pathway. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or acidified SDS) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. m.youtube.com [m.youtube.com]
How to prevent A-317920 degradation in experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of A-317920 in experimental settings. This compound is a nonimidazole H3 receptor antagonist that has been characterized for its potential in enhancing cognition.[1][2] Proper handling and experimental design are crucial to ensure the integrity of the compound and the reliability of experimental results.
Troubleshooting Guide
This guide addresses potential issues related to the degradation of this compound. The compound's structure contains several functional groups that may be susceptible to degradation under certain conditions, including a furan ring, a phenoxy-propyl ether linkage, and a piperazine amide bond.
| Observation | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | pH-induced degradation (acidic or basic conditions) | Maintain experimental pH within a neutral range (e.g., pH 6-8). Use buffered solutions to stabilize the pH. |
| Solvent-mediated degradation | Prepare stock solutions in aprotic solvents like DMSO or DMF. For aqueous experiments, minimize the time the compound is in aqueous solution.[3] | |
| Temperature-induced degradation | Store stock solutions at -20°C or -80°C. For experiments, perform them at controlled room temperature or on ice if the protocol allows. | |
| Oxidative degradation | Use deoxygenated solvents for solution preparation. Protect solutions from light by using amber vials or covering containers with foil. | |
| Changes in solution appearance (color change, precipitation) | Formation of degradation products or polymerization | Confirm degradation using analytical methods like HPLC or LC-MS. Prepare fresh solutions before each experiment. |
| Unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) | Presence of degradation products | Analyze the mass of the unexpected peaks to identify potential cleavage of the furan ring, ether bond, or amide bond. |
Frequently Asked Questions (FAQs)
Q1: What are the primary structural liabilities of this compound that can lead to degradation?
A1: The chemical structure of this compound contains three primary functional groups that can be susceptible to degradation:
-
Furan Ring: Furan rings can be unstable in acidic conditions, potentially leading to acid-catalyzed hydrolysis and ring-opening.[3][4][5]
-
Phenoxy-propyl Ether Linkage: Ether linkages can be cleaved under strongly acidic conditions.[6][7][8]
-
Piperazine Amide Bond: While generally more stable than esters, amide bonds can undergo hydrolysis under strong acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in aprotic solvents like DMSO or DMF should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Which solvents are recommended for preparing this compound solutions?
A3: It is recommended to prepare initial stock solutions in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] These solvents are generally less reactive towards the susceptible functional groups of this compound. For aqueous experimental buffers, it is advisable to make fresh dilutions from the stock solution immediately before use.
Q4: How does pH affect the stability of this compound?
A4: The furan ring in this compound is particularly susceptible to degradation in acidic environments.[3][4] Both the ether and amide linkages can also be hydrolyzed under strongly acidic or basic conditions. Therefore, it is critical to maintain the pH of experimental solutions within a neutral range (ideally pH 6-8) to minimize degradation.
Q5: How can I detect if my this compound sample has degraded?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the parent this compound peak over time can indicate degradation. Changes in the physical appearance of the solution, such as color change or precipitation, may also suggest degradation.
Visualizing Degradation and Experimental Workflows
To further aid researchers, the following diagrams illustrate potential degradation pathways and a general workflow for stability testing.
References
- 1. Two novel and selective nonimidazole H3 receptor antagonists A-304121 and this compound: II. In vivo behavioral and neurophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
A-317920 off-target effects in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Gefapixant (formerly AF-219) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target and known off-target activity of Gefapixant?
Gefapixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory neurons.[1] Its primary off-target activity is the antagonism of the P2X2/3 heterotrimeric receptor, which is implicated in taste disturbances.[2][3]
Q2: What are the reported IC50 values for Gefapixant against its primary target and off-targets?
Gefapixant exhibits nanomolar potency for the human P2X3 receptor. The half-maximal inhibitory concentration (IC50) for P2X3 is approximately 30-153 nM.[2][4][5] For the P2X2/3 receptor, the IC50 is in the range of 100-250 nM.[4][5] The compound shows marginal selectivity for P2X3 over P2X2/3 receptors.[1][2] It has been reported to have no significant inhibitory effect on other P2X subtypes such as P2X1, P2X2, P2X4, rP2X5, and hP2X7, with IC50 values greater than 10,000 nM.[2][4]
Q3: What is the molecular mechanism behind the common taste-related side effects observed with Gefapixant?
The taste disturbances, such as dysgeusia (altered taste), are attributed to the off-target blockade of P2X2/3 receptors. These heteromeric receptors are expressed on nerve fibers that innervate the tongue and are involved in taste signal transmission.[3]
Q4: Has Gefapixant been evaluated against a broader panel of off-target proteins, such as kinases?
Q5: Are there any known effects of Gefapixant on general cell health, such as cytotoxicity?
While specific cytotoxicity studies for Gefapixant in various cell lines were not detailed in the search results, the protocols for general cell viability and cytotoxicity assays can be applied to assess these potential effects.
Troubleshooting Guides
Issue: Unexpected cellular response observed in my in vitro model after Gefapixant treatment.
-
Verify On-Target Activity:
-
Confirm the expression of the P2X3 receptor in your cellular model.
-
Perform a dose-response experiment to ensure the observed effect is consistent with the known potency of Gefapixant for P2X3.
-
-
Investigate Potential P2X2/3 Off-Target Effects:
-
Check for the expression of P2X2 subunits in your cells, which could form P2X2/3 heterotrimers.
-
If P2X2 is present, the observed response may be due to the inhibition of P2X2/3 receptors.
-
-
Assess Cell Viability and Cytotoxicity:
-
An unexpected cellular response could be due to general cytotoxicity. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) and a cytotoxicity assay (e.g., LDH release) to rule out this possibility.
-
Issue: Difficulty in replicating the reported selectivity profile of Gefapixant.
-
Review Experimental Conditions:
-
The ionic composition of your assay buffer, particularly the concentration of divalent cations, can influence the activity of P2X receptors.
-
Ensure the ATP concentration used for stimulation is appropriate to elicit a consistent response.
-
-
Cellular System Variability:
-
The expression levels and stoichiometry of P2X subunits can vary between different cell lines and even with passage number, potentially altering the apparent selectivity of the compound.
-
-
Assay Methodology:
-
Different assay formats (e.g., patch-clamp electrophysiology, calcium imaging, or membrane potential dyes) can yield slightly different potency values. Ensure your methodology is consistent and well-validated.
-
Quantitative Data Summary
| Target | Receptor Subtype | IC50 (nM) | Reference |
| On-Target | Human P2X3 | ~30 - 153 | [2][4][5] |
| Off-Target | Human P2X2/3 | 100 - 250 | [4][5] |
| Off-Target | Human P2X1, P2X2, P2X4, P2X7 | >10,000 | [2][4] |
| Off-Target | Rat P2X5 | >10,000 | [4] |
Experimental Protocols
1. Patch-Clamp Electrophysiology for P2X Receptor Antagonism
This method directly measures the ion channel activity of P2X receptors in response to an agonist and its inhibition by an antagonist.
-
Cell Preparation: Culture cells stably or transiently expressing the P2X receptor subtype of interest (e.g., HEK293 cells).
-
Recording: Perform whole-cell patch-clamp recordings. Hold the cell membrane potential at a negative value (e.g., -60 mV).
-
Agonist Application: Apply a known P2X receptor agonist (e.g., ATP or α,β-methylene ATP) to elicit an inward current.
-
Antagonist Application: Pre-incubate the cells with varying concentrations of Gefapixant before co-application with the agonist.
-
Data Analysis: Measure the reduction in the peak current amplitude in the presence of the antagonist compared to the control (agonist alone). Calculate the IC50 value by fitting the concentration-response data to a logistical equation.[1]
2. Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration upon P2X receptor activation.
-
Cell Preparation: Seed cells expressing the target P2X receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Incubation: Add different concentrations of Gefapixant to the wells and incubate.
-
Agonist Stimulation & Data Acquisition: Measure baseline fluorescence, then add a P2X agonist and immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each antagonist concentration and determine the IC50 value.
3. Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of Gefapixant concentrations for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.[6]
Visualizations
Caption: On- and off-target pathways of Gefapixant.
Caption: Troubleshooting workflow for unexpected cellular responses.
References
- 1. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Gefapixant | P2X Receptor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with poorly soluble compounds, exemplified here as "Compound X," in animal studies. The aim is to improve oral bioavailability and obtain reliable pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q1: My poorly soluble compound, "Compound X," shows high variability in plasma concentrations in my rat pharmacokinetic study. What are the potential causes and solutions?
High variability in plasma concentrations for a poorly soluble compound is a common issue. The primary causes often relate to inconsistent dissolution and absorption in the gastrointestinal (GI) tract.
Potential Causes:
-
Poor and variable dissolution: The compound may not dissolve uniformly in the GI fluids of different animals.
-
Food effects: The presence or absence of food can significantly alter the GI environment (pH, bile salts), impacting the drug's solubility and absorption.[1]
-
First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
P-glycoprotein (P-gp) efflux: The compound could be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump it back into the GI lumen.[2]
Troubleshooting Solutions:
-
Formulation Optimization: Move from a simple suspension to a more advanced formulation to improve solubility and dissolution. Options include micronization, solid dispersions, or lipid-based formulations.[3][4][5]
-
Standardize Feeding Protocol: Ensure all animals are fasted for a consistent period before dosing to minimize food-related variability.
-
Co-administration with a P-gp Inhibitor: If P-gp efflux is suspected, a pilot study with a known P-gp inhibitor could help diagnose the issue.[2]
Q2: What are the most common formulation strategies to improve the oral bioavailability of a BCS Class II compound like "Compound X"?
Biopharmaceutics Classification System (BCS) Class II compounds are characterized by low solubility and high permeability. The primary goal for these compounds is to enhance their dissolution rate.
Common Strategies:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles can enhance the dissolution rate.[5][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly improve its solubility and dissolution.[3][5] Common carriers include polymers like HPMC.[7]
-
Lipid-Based Formulations: Solubilizing the drug in lipids, surfactants, or co-solvents can improve absorption. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[1][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6][9]
The choice of strategy depends on the physicochemical properties of the specific compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Cmax and AUC in rodent studies | Poor aqueous solubility limiting dissolution and absorption. | 1. Formulation Enhancement: Prepare a solid dispersion of "Compound X" with a hydrophilic polymer (e.g., HPMC). 2. Lipid-Based System: Develop a self-microemulsifying drug delivery system (SMEDDS).[2] 3. Particle Size Reduction: Investigate micronization or nanosuspension approaches.[5] |
| Non-linear dose-exposure relationship | Saturation of absorption mechanisms at higher doses. | 1. Formulation Improvement: A more efficient formulation (e.g., a solid dispersion) may improve dose proportionality.[10] 2. Dose Range Evaluation: Conduct studies with a wider and more granular dose range to better characterize the non-linearity. |
| Significant difference between fasted and fed state pharmacokinetics | Food-induced changes in GI physiology affecting drug solubilization. | 1. Lipid-Based Formulation: These formulations can mimic the fed state and reduce the food effect.[1] 2. Characterize the Food Effect: Conduct a formal food-effect study to understand the magnitude and direction of the change. |
Experimental Protocols
Protocol 1: Preparation of a "Compound X" Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of "Compound X" in a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
"Compound X"
-
Hydroxypropyl methylcellulose (HPMC)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
Method:
-
Accurately weigh "Compound X" and HPMC in a 1:4 ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Continue evaporation until a dry film is formed on the inside of the flask.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Gently scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator.
Protocol 2: Oral Pharmacokinetic Study of "Compound X" Formulations in Rats
Objective: To compare the oral bioavailability of different "Compound X" formulations (e.g., aqueous suspension vs. solid dispersion).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
"Compound X" formulations
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical method for "Compound X" quantification in plasma (e.g., LC-MS/MS)
Method:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (n=6 per group), with each group receiving a different formulation.
-
Administer the "Compound X" formulation orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of "Compound X" at each time point.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each formulation.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of "Compound X" in Rats Following a Single Oral Dose of 10 mg/kg
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 320 ± 60 | 2.0 ± 0.5 | 2150 ± 450 | 219 |
| Solid Dispersion (1:4 in HPMC) | 850 ± 150 | 1.0 ± 0.5 | 5500 ± 980 | 561 |
| SMEDDS | 1100 ± 220 | 0.5 ± 0.25 | 6200 ± 1100 | 633 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Biopharmaceutics Classification System (BCS).
Caption: Formulation development workflow for "Compound X".
Caption: Mechanisms of bioavailability enhancement.
References
- 1. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 2. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. colorcon.com [colorcon.com]
- 8. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Brain Penetration of A-317920
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of A-317920's poor brain penetration. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetration a concern?
This compound is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons.[1][2] Its therapeutic potential is being explored for conditions like chronic pain and refractory chronic cough.[3][4][5][6][7] However, for indications requiring central nervous system (CNS) action, its efficacy is limited by poor penetration across the blood-brain barrier (BBB).
Q2: What are the primary physicochemical properties of a molecule that hinder its ability to cross the blood-brain barrier?
Several physicochemical properties can limit a small molecule's ability to cross the BBB. These include:
-
High Molecular Weight (MW): Generally, molecules with a MW greater than 500 Da have more difficulty crossing the BBB.[8]
-
Low Lipophilicity (LogP): The BBB is a lipid barrier, and compounds that are too hydrophilic (low LogP) will not readily partition into the endothelial cell membranes. Conversely, very high lipophilicity can lead to non-specific binding and poor solubility. An optimal LogP range for CNS drugs is often considered to be between 1.5 and 2.5.[9]
-
High Polar Surface Area (PSA): A high PSA, generally above 90 Ų, is associated with poor BBB penetration due to the energetic cost of desolvating the molecule to cross the lipid membrane.[10]
-
High Number of Hydrogen Bond Donors (HBD): A high number of HBDs (typically > 3) can impede BBB penetration.[11]
-
Ionization State (pKa): Molecules that are highly ionized at physiological pH (7.4) have difficulty crossing the BBB.
-
Efflux Transporter Substrate: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.
Q3: What are the common side effects associated with P2X3 antagonists, and are they related to CNS penetration?
The most commonly reported side effect for P2X3 antagonists, such as gefapixant, is taste disturbance (dysgeusia, ageusia, or hypogeusia).[4][6] This is thought to be a peripheral effect due to the role of P2X2/3 receptors in taste bud function, rather than a direct consequence of CNS penetration.
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma Concentration Ratio of this compound in In Vivo Studies.
| Possible Cause | Troubleshooting Strategy |
| Poor Physicochemical Properties | 1. Medicinal Chemistry Optimization: Synthesize analogs of this compound with improved physicochemical properties for BBB penetration. Focus on reducing molecular weight, increasing lipophilicity (within an optimal range), and decreasing the number of hydrogen bond donors. 2. Prodrug Approach: Design a more lipophilic prodrug of this compound that can cross the BBB and then be cleaved by CNS-specific enzymes to release the active parent compound.[12][13][14][15][16][17] |
| Efflux by BBB Transporters | 1. Co-administration with an Efflux Inhibitor: In preclinical models, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to assess the impact on brain levels. Note: This is a research tool and not a clinical strategy.2. Structural Modification: Modify the structure of this compound to reduce its affinity for efflux transporters. |
| High Plasma Protein Binding | 1. Measure Free Drug Concentration: Determine the unbound fraction of this compound in plasma. Only the unbound drug is available to cross the BBB. 2. Optimize for Lower Plasma Protein Binding: During lead optimization, select for analogs with lower affinity for plasma proteins like albumin and alpha-1-acid glycoprotein. |
Problem 2: Inconsistent or Low Permeability of this compound in In Vitro BBB Models (e.g., PAMPA, Caco-2, bEnd.3 cells).
| Possible Cause | Troubleshooting Strategy |
| Assay System Limitations | 1. Use a More Advanced In Vitro Model: Transition from simple models like PAMPA to co-culture systems (e.g., endothelial cells with astrocytes and pericytes) or microfluidic "BBB-on-a-chip" models, which better mimic the in vivo environment.[18][19][20][21][22] 2. Validate Transporter Expression: Ensure the cell lines used express relevant influx and efflux transporters found at the BBB. |
| Poor Compound Solubility | 1. Modify Formulation: Use a vehicle with better solubilizing capacity for this compound in the assay buffer. 2. Monitor for Precipitation: Visually inspect the wells for any signs of compound precipitation during the experiment. |
| Metabolic Instability | 1. Assess Metabolic Stability: Determine the stability of this compound in the presence of the in vitro model's cellular components. 2. Use Metabolically More Robust Analogs: If instability is observed, test more stable chemical derivatives. |
Data Presentation
Table 1: Physicochemical Properties Influencing Brain Penetration
This table summarizes key physicochemical parameters and their general impact on a compound's ability to cross the blood-brain barrier. Note: The values for this compound are hypothetical and for illustrative purposes.
| Property | General Guideline for Good BBB Penetration | Hypothetical Value for this compound | Potential Issue |
| Molecular Weight (Da) | < 500 | 450 | Within acceptable range |
| cLogP | 1.5 - 2.5 | 1.2 | Potentially too hydrophilic |
| Topological Polar Surface Area (Ų) | < 90 | 110 | Too polar |
| Hydrogen Bond Donors | ≤ 3 | 4 | High number of HBDs |
| pKa | Basic pKa < 8.5 | 9.5 (basic) | Highly ionized at pH 7.4 |
Table 2: Comparison of Strategies to Enhance CNS Penetration of this compound Analogs
This table presents hypothetical data from a lead optimization campaign aimed at improving the brain penetration of this compound.
| Compound | Modification | cLogP | TPSA (Ų) | HBD | In Vitro Permeability (Papp x 10⁻⁶ cm/s) | In Vivo Brain/Plasma Ratio |
| This compound | Parent Molecule | 1.2 | 110 | 4 | 0.5 | 0.05 |
| Analog 1 | Increased Lipophilicity | 2.1 | 110 | 4 | 1.5 | 0.15 |
| Analog 2 | Reduced Polarity | 1.3 | 85 | 4 | 2.0 | 0.25 |
| Analog 3 | Reduced HBD | 1.2 | 110 | 2 | 1.8 | 0.20 |
| Optimized Lead | Combined Modifications | 2.3 | 80 | 2 | 5.5 | 0.85 |
| Prodrug 1 | Lipophilic Ester | 3.5 | 110 | 4 | 8.0 | 1.2 (parent detected in brain) |
| Nano-A-317920 | Nanoparticle Formulation | N/A | N/A | N/A | N/A | 2.5 |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Co-culture Model
-
Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell® insert and co-culture with astrocytes or pericytes on the basolateral side of the well.
-
Barrier Integrity Measurement: Monitor the formation of a tight endothelial monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Add this compound (in a suitable vehicle) to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of this compound in the receiver chamber samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: In Vivo Brain Penetration Study in Rodents
-
Animal Dosing: Administer this compound to rodents (e.g., rats or mice) via intravenous (IV) or oral (PO) route at a specified dose.
-
Sample Collection: At predetermined time points post-dose, collect blood samples and euthanize the animals to collect brain tissue.
-
Brain Homogenization: Perfuse the brain with saline to remove residual blood, then homogenize the brain tissue in a suitable buffer.
-
Sample Analysis: Determine the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.[23]
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to assess the extent of brain penetration.
Mandatory Visualizations
P2X3 Receptor Signaling Pathway
Caption: P2X3 receptor activation by ATP and inhibition by this compound.
Experimental Workflow for Assessing Brain Penetration
Caption: Iterative workflow for overcoming poor brain penetration.
Logical Relationship of Physicochemical Properties and BBB Penetration
Caption: Key properties for good blood-brain barrier penetration.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - [medicinesresources.nhs.uk]
- 5. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 9. dovepress.com [dovepress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Prodrug Approaches for CNS Delivery | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 19. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 23. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-317920 and P2X3 Receptor Antagonists
References
- 1. Two novel and selective nonimidazole histamine H3 receptor antagonists A-304121 and this compound: I. In vitro pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two novel and selective nonimidazole H3 receptor antagonists A-304121 and this compound: II. In vivo behavioral and neurophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with A-317920
Welcome to the technical support center for A-317920, a potent and selective antagonist of the P2X3 and P2X2/3 receptors. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist that selectively targets the P2X3 and P2X2/3 receptors. These receptors are ATP-gated ion channels predominantly expressed on sensory neurons. By blocking these receptors, this compound inhibits the signaling cascade initiated by extracellular ATP, which is often released in response to tissue injury and inflammation. This mechanism makes this compound a valuable tool for studying pain, cough, and other conditions involving sensory nerve sensitization.
Q2: What is the expected outcome of this compound application in a typical in vitro or in vivo experiment?
In in vitro assays, such as calcium flux or whole-cell patch clamp electrophysiology, application of this compound is expected to inhibit the currents or calcium influx induced by P2X3 receptor agonists like α,β-methylene ATP (α,β-meATP). In in vivo models of pain or cough, administration of this compound is anticipated to produce an analgesic or antitussive effect, respectively.
Q3: Are there any known off-target effects of this compound?
The most well-documented off-target effect of P2X3 receptor antagonists that also block the P2X2/3 heteromer is taste disturbance (dysgeusia).[1][2][3] This is because P2X2/3 receptors are expressed in taste bud cells and are involved in taste signal transduction.[2][4] Therefore, observing taste-related behavioral changes in animal studies might be an expected on-target effect related to P2X2/3 antagonism rather than a toxicological finding. While this compound is reported to be selective for P2X3 and P2X2/3, it is always good practice to consider potential off-target effects and include appropriate controls in your experiments.
Q4: How should I prepare and store this compound solutions?
For optimal results and to avoid compound degradation, proper handling and storage of this compound are crucial. The following table provides general guidelines for solution preparation and storage. Always refer to the manufacturer's specific instructions for the lot you are using.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO for stock solutions. Aqueous buffers for working solutions. | This compound is typically soluble in organic solvents like DMSO. For cellular experiments, the final DMSO concentration should be kept low (ideally <0.1%) to avoid solvent-induced artifacts. |
| Stock Solution Concentration | 10 mM in DMSO | Preparing a high-concentration stock allows for small volumes to be used in experiments, minimizing the final solvent concentration. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C in amber vials or tubes wrapped in foil. | Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation.[5] Protection from light is important to prevent photodegradation.[5] |
| Working Solution Preparation | Prepare fresh daily from the stock solution. | Diluted aqueous solutions of small molecules can be less stable and more prone to adsorption to plasticware. |
| pH of Aqueous Buffers | Maintain a physiological pH (e.g., 7.4) unless the experimental design requires otherwise. | The stability of many compounds can be pH-dependent.[5] |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect of this compound
You are not observing the expected inhibition of agonist-induced P2X3 receptor activation.
Caption: Troubleshooting workflow for lack of this compound activity.
Possible Causes and Solutions:
-
Compound Solubility and Stability:
-
Problem: this compound may not be fully dissolved or may have precipitated out of solution, especially in aqueous buffers.
-
Solution: Ensure your stock solution in DMSO is fully dissolved. When preparing working solutions, vortex thoroughly. Prepare fresh aqueous solutions for each experiment. If you suspect precipitation, you can try gentle warming or sonication, but be mindful of potential degradation.
-
-
Compound Degradation:
-
Agonist Concentration:
-
Problem: The concentration of the P2X3 agonist (e.g., α,β-meATP) may be too high, making it difficult to see a competitive antagonist effect.
-
Solution: Perform a full agonist dose-response curve and use a concentration that elicits a submaximal response (e.g., EC80) for your inhibition experiments.
-
-
Cellular Context:
-
Problem: The cells you are using may not express sufficient levels of P2X3 or P2X2/3 receptors.
-
Solution: Verify receptor expression in your cell line or primary culture using techniques like qPCR, western blot, or immunocytochemistry.
-
-
Experimental Assay Issues:
-
Problem: The assay itself may not be optimized. For example, in calcium flux assays, the dye loading might be suboptimal, or the plate reader settings may not be sensitive enough.
-
Solution: Refer to general troubleshooting guides for your specific assay (e.g., calcium flux, electrophysiology) to ensure all parameters are optimized.
-
Issue 2: Unexpected Agonist-like Activity of this compound
You observe an increase in signal (e.g., calcium influx, inward current) upon application of this compound alone.
References
- 1. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the key players in the pharmaceutical industry targeting P2X3? [synapse.patsnap.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of A-317920 and Other Histamine H3 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the non-imidazole histamine H3 receptor antagonist A-317920 with other key antagonists. This document synthesizes performance data from various in vitro and in vivo studies, presents detailed experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in this therapeutic area.
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a significant therapeutic target for a range of neurological and cognitive disorders.[1][2] H3R antagonists, by blocking the inhibitory effects of the receptor, enhance the release of neurotransmitters like histamine, acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes.[1] this compound is a novel, selective, non-imidazole H3 receptor antagonist that has demonstrated potential for enhancing cognition with an improved safety profile compared to earlier imidazole-based compounds.[3][4]
Quantitative Performance Comparison
The following tables summarize the in vitro binding affinities and functional antagonist potencies of this compound in comparison to other notable H3 receptor antagonists.
Table 1: In Vitro Binding Affinity of H3 Receptor Antagonists
| Compound | Species | pKi | Reference |
| This compound | Rat | 9.2 | [3] |
| Human | 7.0 | [3] | |
| A-304121 | Rat | 8.6 | [3] |
| Human | 6.1 | [3] | |
| Ciproxifan | - | - | [3] |
| Clobenpropit | - | - | [3] |
| Thioperamide | - | - | [3] |
| ABT-239 | - | - | [1] |
| JNJ-10181457 | Rat | Ki = 7.1 nM | [1] |
| GSK189254 | - | - | [1] |
Table 2: In Vitro Functional Antagonist Potency of H3 Receptor Antagonists
| Compound | Assay | Species | pKb / pA2 | Reference |
| This compound | cAMP Formation | Rat | 9.1 | [3] |
| Human | 6.3 | [3] | ||
| [3H]Histamine Release | Rat | 9.3 | [3] | |
| Guinea Pig Ileum Contraction | Guinea Pig | 8.3 | [3] | |
| A-304121 | cAMP Formation | Rat | 8.0 | [3] |
| Human | 6.0 | [3] | ||
| [3H]Histamine Release | Rat | 8.6 | [3] | |
| Guinea Pig Ileum Contraction | Guinea Pig | 7.1 | [3] | |
| Ciproxifan | cAMP Formation | Rat | 9.2 | [5] |
| Human | - | |||
| Clobenpropit | cAMP Formation | Rat | 9.0 | [5] |
| Human | 8.9 | [5] | ||
| Thioperamide | cAMP Formation | Rat | 7.6 | [5] |
| Human | 6.8 | [5] |
Table 3: In Vivo Cognitive Enhancement and Therapeutic Index
| Compound | Model | Effective Dose | Therapeutic Index (TI) | Reference |
| This compound | Rat Pup Avoidance | 3 mg/kg | 42 | [4] |
| Rat Social Memory | 1, 3 mg/kg | [4] | ||
| A-304121 | Rat Pup Avoidance | 10 mg/kg | 30 | [4] |
| Rat Social Memory | 3, 10 mg/kg | [4] | ||
| Thioperamide | Rat Pup Avoidance | 10 mg/kg | 8 | [4] |
| Ciproxifan | Rat Pup Avoidance | 3 mg/kg | 10 | [4] |
| GT-2331 | Rat Pup Avoidance | 1 mg/kg | 18 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the H3 receptor and a general workflow for characterizing H3 receptor antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the H3 receptor.
-
Cell Preparation: Membranes are prepared from cells stably expressing the recombinant full-length rat or human H3 receptor.[3]
-
Radioligand: [3H]Nα-methylhistamine is commonly used as the radioligand.[6]
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to reach equilibrium.[7]
-
Non-specific binding is determined in the presence of a high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).[8]
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
cAMP Accumulation Assay
This functional assay measures the antagonist potency (Kb) of a compound by its ability to reverse the inhibition of adenylyl cyclase by an H3 receptor agonist.
-
Cell Line: A cell line expressing the H3 receptor, such as Chinese hamster ovary (CHO) or human embryonic kidney (HEK) 293 cells, is used.[10]
-
Procedure:
-
Cells are plated in multi-well plates and incubated overnight.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of the antagonist (e.g., this compound) followed by a fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.[3]
-
The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).[10]
-
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and the pKb value is determined.
In Vivo Behavioral Models: Rat Pup Social Recognition Test
This model assesses the pro-cognitive effects of H3 receptor antagonists.
-
Animals: Juvenile rats are used.
-
Procedure:
-
An adult "donor" rat is introduced to a juvenile "subject" rat for a short period of social interaction.
-
The subject rat is then administered the test compound (e.g., this compound) or vehicle.
-
After a set time, the subject rat is re-exposed to the same donor rat and a novel donor rat.
-
The time the subject rat spends investigating each donor rat is recorded.
-
-
Data Analysis: A significant increase in the time spent investigating the novel donor rat compared to the familiar one indicates improved social memory.[4]
Conclusion
This compound presents as a potent and selective non-imidazole H3 receptor antagonist with a favorable in vivo profile for cognitive enhancement.[3][4] The data presented in this guide highlights its improved therapeutic index over older imidazole-based antagonists, suggesting a better safety margin.[4] The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further investigate this compound or develop novel H3 receptor antagonists for the treatment of cognitive and neurological disorders.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Two novel and selective nonimidazole histamine H3 receptor antagonists A-304121 and this compound: I. In vitro pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two novel and selective nonimidazole H3 receptor antagonists A-304121 and this compound: II. In vivo behavioral and neurophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of A-317920 and Pitolisant: A Guide for Researchers
An in-depth comparison of the preclinical histamine H3 receptor antagonist A-317920 and the clinically approved pitolisant, providing researchers, scientists, and drug development professionals with a comprehensive overview of their pharmacological profiles and therapeutic potential.
This guide offers a detailed comparison of this compound, a preclinical selective histamine H3 receptor (H3R) antagonist, and pitolisant, a well-established H3R antagonist/inverse agonist approved for the treatment of narcolepsy. While both compounds target the same receptor, they are at vastly different stages of drug development. This comparison focuses on their efficacy as demonstrated through available experimental data, highlighting the preclinical profile of this compound and the extensive clinical trial data for pitolisant.
Mechanism of Action: Targeting the Histamine H3 Receptor
Both this compound and pitolisant act on the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain. By blocking this receptor, these compounds increase histaminergic neurotransmission, leading to enhanced wakefulness and cognitive function. Pitolisant is further characterized as an inverse agonist, meaning it not only blocks the receptor but also reduces its basal activity.[1][2][3]
Preclinical Efficacy: A Head-to-Head Look at In Vitro and In Vivo Data
A direct comparison of this compound and pitolisant is currently limited to preclinical data, as this compound has not progressed to human trials. The available data indicates that this compound is a potent antagonist, particularly at the rat H3 receptor.
In Vitro Pharmacological Profile
The following table summarizes the in vitro binding affinities and functional antagonist activities of this compound and pitolisant. Notably, this compound shows significantly higher affinity for the rat H3 receptor compared to the human H3 receptor.
| Parameter | This compound | Pitolisant | Reference |
| Binding Affinity (pKi) | |||
| Rat H3 Receptor | 9.2 | ~7.8 | [4] |
| Human H3 Receptor | 7.0 | ~8.8 | [4][5] |
| Functional Antagonism (pKb/pA2) | |||
| Rat H3R (cAMP formation) | 9.1 (pKb) | - | [4] |
| Human H3R (cAMP formation) | 6.3 (pKb) | - | [4] |
| Guinea Pig Ileum (Contraction) | 8.3 (pA2) | - | [4] |
pKi: The negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher affinity. pKb/pA2: Measures of the potency of an antagonist in a functional assay. A higher value indicates greater potency.
In Vivo Preclinical Studies
Preclinical in vivo studies have provided some insights into the potential therapeutic effects of this compound.
| Study Type | This compound | Pitolisant | Reference |
| Cognitive Enhancement | Significantly improves performance in the avoidance test in spontaneously hypertensive rat pups (3-10 mg/kg, s.c.). | Enhances performance in various models of cognition. | [6] |
| Wakefulness Promotion | - | Increases wakefulness and reduces sleep in animal models. |
Clinical Efficacy of Pitolisant
Pitolisant has undergone extensive clinical evaluation, demonstrating its efficacy in treating narcolepsy. The pivotal Phase 3 clinical trials, HARMONY 1 and HARMONY CTP, are summarized below.
HARMONY 1 Trial
This randomized, double-blind, placebo-controlled trial evaluated the efficacy of pitolisant in reducing excessive daytime sleepiness (EDS) in patients with narcolepsy.
| Outcome Measure | Pitolisant | Placebo | p-value | Reference |
| Change in Epworth Sleepiness Scale (ESS) Score | -5.8 | -3.4 | 0.024 | [7] |
| ESS Responders (Final Score ≤10) | 45.2% | 13.3% | <0.001 | [7] |
| Reduction in Weekly Rate of Cataplexy | 62% | 8% | 0.034 | [7] |
HARMONY CTP Trial
This trial focused on patients with narcolepsy and a high frequency of cataplexy.
| Outcome Measure | Pitolisant | Placebo | p-value | Reference |
| Change in Epworth Sleepiness Scale (ESS) Score | -5.4 | -1.9 | 0.0001 | [7] |
| ESS Responders (Final Score ≤10) | 39.2% | 18.0% | 0.035 | [7] |
| Reduction in Weekly Rate of Cataplexy | 75% | 38% | <0.0001 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols for this compound and pitolisant.
This compound: Preclinical Assays
-
Radioligand Binding Assays: Membranes from cells expressing either rat or human H3 receptors were incubated with a radiolabeled ligand ([³H]R-α-methylhistamine) and varying concentrations of this compound. The amount of bound radioligand was measured to determine the binding affinity (Ki) of this compound.
-
cAMP Formation Assays: Cells expressing H3 receptors were stimulated with forskolin to induce cAMP production. The ability of the H3R agonist R-α-methylhistamine to inhibit this production was measured in the presence and absence of this compound to determine its antagonist potency (pKb).
-
Avoidance Test in Rats: Spontaneously hypertensive rat pups were treated with this compound or vehicle 30 minutes before training in an avoidance task. The number of successful avoidances was recorded over multiple trials to assess cognitive enhancement.[6]
Pitolisant: Clinical Trial Protocols (HARMONY 1 & HARMONY CTP)
-
Study Design: Both were randomized, double-blind, placebo-controlled, multicenter trials.
-
Participants: Adults with a diagnosis of narcolepsy, with or without cataplexy.
-
Intervention: Patients received either pitolisant (dose titrated up to 35.6 mg/day) or a placebo.
-
Primary Endpoints:
-
HARMONY 1: Change from baseline in the Epworth Sleepiness Scale (ESS) score.
-
HARMONY CTP: Change from baseline in the weekly rate of cataplexy.
-
-
Secondary Endpoints: Included the Maintenance of Wakefulness Test (MWT), Sustained Attention to Response Task (SART), and Clinical Global Impression of Change (CGI-C).
Conclusion
This compound and pitolisant are both valuable tools for investigating the therapeutic potential of histamine H3 receptor modulation. This compound demonstrates high potency as an H3R antagonist in preclinical models, particularly in rodents, suggesting its utility as a research compound for studying the role of the H3 receptor in cognition and other CNS functions. However, its lower affinity for the human H3 receptor may present a challenge for clinical translation.
In contrast, pitolisant has successfully navigated the drug development pipeline, with robust clinical trial data supporting its efficacy and safety in the treatment of narcolepsy. It serves as a benchmark for the clinical potential of H3R antagonists/inverse agonists.
For researchers, this compound offers a potent tool for preclinical investigation, while the extensive data on pitolisant provides a clear example of the successful clinical application of this pharmacological class. Future research may focus on identifying novel H3R antagonists with improved species selectivity and pharmacokinetic profiles to expand the therapeutic applications of this promising target.
References
- 1. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of pitolisant on cataplexy in patients with narcolepsy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitolisant: A Review in Narcolepsy with or without Cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocols for cognitive enhancement. A user manual for Brain Health Services—part 5 of 6 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Procognitive Effects of A-317920: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the procognitive effects of A-317920, a histamine H3 receptor antagonist. Due to the limited publicly available in vivo data for this compound, this guide focuses on its in vitro profile and draws comparisons with other well-characterized H3 receptor antagonists, including ciproxifan, ABT-239, and pitolisant.
Executive Summary
Comparative Analysis of this compound and Alternative H3 Receptor Antagonists
This section compares the available data for this compound with that of other notable H3 receptor antagonists.
Table 1: In Vitro Profile of this compound
| Compound | Mechanism of Action | Key In Vitro Finding | Source |
| This compound | Selective Histamine H3 Receptor Antagonist | Competitively reversed histamine-mediated inhibition of [³H]histamine release from rat brain cortical slices. | [1] |
Table 2: Procognitive Effects of Alternative H3 Receptor Antagonists in Animal Models
| Compound | Animal Model | Cognitive Domain Assessed | Key Findings | Source |
| Ciproxifan | APP Tg2576 mice (Alzheimer's model) | Spatial Learning & Memory (Swim Maze), Recognition Memory (Object Recognition) | Reversed hyperactivity and cognitive deficits. Improved escape latencies and time spent in the target quadrant in the swim maze. Reversed impairment in the object recognition task. | [6][7] |
| Chronically stressed rats | Recognition and Aversive Memory (Passive Avoidance) | Prevented the deleterious effects of chronic restraint stress on recognition and passive avoidance behavior. | [8] | |
| Lipopolysaccharide (LPS)-treated mice | Memory (Elevated Plus Maze, Novel Object Recognition, Y-maze) | Rescued memory impairment by shortening transfer latency, increasing novel object exploration, and increasing entries into the novel arm of the Y-maze. Also increased acetylcholine levels. | [9] | |
| ABT-239 | Histamine-deficient mice | Recognition Memory (Object Recognition Test) | Ameliorated cognitive performance in normal mice, but was ineffective in histamine-deficient mice, suggesting a reliance on an intact brain histamine system. | [10] |
| Chronically stressed rats | Spatial Working and Reference Memory (Morris Water Maze, Barnes Maze) | Improved spatial reference memory in stressed animals. | ||
| Mice with nicotine-induced memory enhancement | Memory Acquisition and Consolidation (Elevated Plus-Maze) | Augmented nicotine-induced memory enhancement. | ||
| Pitolisant | APP/PS1 mice (Alzheimer's model) | Recognition Memory, Learning Flexibility | Reversed recognition memory and learning flexibility deficits. Also reduced amyloid-β deposition. | |
| Children with Prader-Willi Syndrome | Cognition | Case series reported improved cognition, including increased processing speed and mental clarity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two standard behavioral assays used to assess the procognitive effects of the compared compounds.
Novel Object Recognition (NOR) Test
The NOR test is a widely used method to evaluate learning and memory in rodents, based on their innate preference for novelty.
1. Habituation:
-
The mouse is placed in an empty, open-field arena and allowed to explore freely for a set period (e.g., 5-10 minutes). This is done to acclimate the animal to the testing environment.
2. Training/Familiarization Phase (T1):
-
Two identical objects are placed in the arena.
-
The mouse is placed in the center of the arena and allowed to explore the objects for a defined duration (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity to the object (e.g., 2 cm) and oriented toward it.
3. Test Phase (T2):
-
This phase occurs after a retention interval (e.g., 1 hour to 24 hours).
-
One of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
A "Discrimination Index" (DI) is calculated to quantify recognition memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better memory, as the animal spends more time exploring the novel object.
Morris Water Maze (MWM) Test
The MWM is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on hippocampal function.
1. Apparatus:
-
A large circular pool filled with opaque water (e.g., using non-toxic tempura paint or milk powder).
-
A small escape platform submerged just below the water's surface, making it invisible to the animal.
-
The pool is located in a room with various distal visual cues (e.g., posters, furniture) that the animal can use for navigation.
2. Acquisition/Training Phase:
-
This phase typically lasts for several consecutive days (e.g., 4-6 days).
-
On each day, the animal undergoes a series of trials (e.g., 4 trials).
-
For each trial, the animal is placed into the water at one of four quasi-random starting positions (e.g., North, South, East, West).
-
The animal must swim to find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.
3. Probe Trial:
-
This trial is typically conducted 24 hours after the last training session.
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the quadrant where the platform was previously located is measured.
4. Data Analysis:
-
During the acquisition phase, a decrease in escape latency across days indicates learning.
-
In the probe trial, a significant preference for the target quadrant (i.e., spending more time there than in other quadrants) indicates spatial memory retention.
Visualizations
Signaling Pathway of Histamine H3 Receptor Antagonists
Caption: Signaling pathway of histamine H3 receptor antagonists.
Experimental Workflow for the Novel Object Recognition (NOR) Test
Caption: Workflow for the Novel Object Recognition (NOR) test.
Conclusion
This compound is a confirmed histamine H3 receptor antagonist, a class of compounds with well-documented procognitive effects in preclinical models. While in vivo data for this compound is currently lacking in publicly accessible literature, its in vitro activity is consistent with its proposed mechanism of action. The extensive evidence for the cognitive-enhancing properties of other H3 antagonists like ciproxifan, ABT-239, and pitolisant provides a strong foundation for inferring the potential procognitive profile of this compound. Further in vivo studies are necessary to directly validate and quantify the procognitive effects of this compound and to compare its efficacy and potency with existing compounds in this class. Researchers are encouraged to employ standardized behavioral paradigms, such as the Novel Object Recognition test and the Morris Water Maze, to facilitate robust and comparable data generation.
References
- 1. Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Animal Cognition (Stanford Encyclopedia of Philosophy/Winter 2020 Edition) [plato.stanford.edu]
- 4. Pro-cognitive efficacy of Prospekta in a rat model of age-associated cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-cognitive efficacy of Prospekta in a rat model of age-associated cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longevity.stanford.edu [longevity.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. lifeboat.com [lifeboat.com]
- 10. researchgate.net [researchgate.net]
A-317920: A Comparative Analysis of a Selective Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro pharmacological properties of A-317920, a selective histamine H3 receptor (H3R) antagonist. The data presented herein is intended to inform research and development decisions by offering a clear overview of its binding affinity and functional activity in comparison to other relevant compounds.
Comparative Binding Affinity and Functional Activity
This compound demonstrates potent and selective antagonism at the rat histamine H3 receptor, with a notably lower affinity for the human H3 receptor. The following table summarizes the binding affinities (pKi) and functional antagonist potencies (pKb/pA2) of this compound and other reference H3R antagonists.
| Compound | Rat H3R (pKi) | Human H3R (pKi) | Rat H3R Functional Antagonism (pKb) | Guinea Pig Ileum (pA2) | Human H3R Functional Antagonism (pKb) |
| This compound | 9.2 | 7.0 | 9.1 | 8.3 | 6.3 (cAMP), 7.3 (Ca2+ mobilization) |
| A-304121 | 8.6 | 6.1 | 8.0 | 7.1 | 6.0 (cAMP), 6.0 (Ca2+ mobilization) |
| Ciproxifan | 8.5 | 8.1 | 8.4 | 8.6 | 8.0 (cAMP) |
| Clobenpropit | 8.8 | 8.4 | 8.8 | 9.2 | 8.2 (cAMP) |
| Thioperamide | 8.4 | 8.2 | 8.3 | 8.8 | 8.1 (cAMP) |
Data sourced from Esbenshade et al., 2003.[1]
Histamine H3 Receptor Signaling Pathway
References
- 1. Two novel and selective nonimidazole histamine H3 receptor antagonists A-304121 and this compound: I. In vitro pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
A Comparative Guide to A-317920 and First-Generation H3 Antagonists for Researchers
This guide provides a detailed comparison of the non-imidazole histamine H3 receptor antagonist A-317920 with first-generation imidazole-based H3 antagonists such as thioperamide, clobenpropit, and ciproxifan. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[1] Antagonists of the H3 receptor are of significant interest for their potential therapeutic applications in a variety of neurological and cognitive disorders.[2] First-generation H3 antagonists are typically characterized by an imidazole ring, a structural component also found in histamine.[1] While potent, these compounds can suffer from poor selectivity and potential hepatotoxicity.[1] This led to the development of second-generation, non-imidazole antagonists like this compound, which aimed to improve upon the pharmacological profile of their predecessors.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound with first-generation H3 antagonists.
Table 1: In Vitro Binding Affinities (pKi)
| Compound | Rat H3 Receptor | Human H3 Receptor | Species Selectivity (Rat/Human) |
| This compound | 9.2 | 7.0 | ~158-fold |
| Thioperamide | 8.1 | 8.0 | ~1.3-fold |
| Clobenpropit | 8.9 | 8.8 | ~1.3-fold |
| Ciproxifan | 8.8 | 8.5 | ~2-fold |
Table 2: In Vitro Functional Antagonist Potency
| Compound | Assay | Species | Potency (pKb / pA2) |
| This compound | cAMP Formation | Rat | 9.1 |
| cAMP Formation | Human | 6.3 | |
| [3H]Histamine Release | Rat | 9.3 | |
| Guinea Pig Ileum Contraction | Guinea Pig | 8.3 | |
| Thioperamide | cAMP Formation | Rat | 8.5 |
| [3H]Histamine Release | Rat | 8.7 | |
| Guinea Pig Ileum Contraction | Guinea Pig | 8.2 | |
| Clobenpropit | cAMP Formation | Rat | 8.8 |
| [3H]Histamine Release | Rat | 9.0 | |
| Guinea Pig Ileum Contraction | Guinea Pig | 8.9 | |
| Ciproxifan | cAMP Formation | Rat | 8.8 |
| [3H]Histamine Release | Rat | 8.6 | |
| Guinea Pig Ileum Contraction | Guinea Pig | 8.0 |
Table 3: In Vivo Efficacy in Cognitive Enhancement (Rat Pup Inhibitory Avoidance Test)
| Compound | Effective Dose (mg/kg) |
| This compound | 3 |
| Thioperamide | 10 |
| Ciproxifan | 3 |
| GT-2331 | 1 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the histamine H3 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound, first-generation antagonists).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H3 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]NAMH (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[4]
cAMP Formation Assay
This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cells stably expressing the H3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a FRET-based cAMP sensor.
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds.
-
cAMP detection kit.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: Add a fixed concentration of the H3 agonist in the presence of forskolin.
-
Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the pKb value, which represents the negative logarithm of the antagonist's equilibrium dissociation constant.[5]
Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the functional antagonism of H3 receptors on cholinergic nerve terminals.
Materials:
-
Guinea pig ileum segments.
-
Organ bath with Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Electrodes for electrical field stimulation (EFS).
-
Isotonic transducer and recording system.
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Test compounds.
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in an organ bath containing Krebs solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
EFS-induced Contractions: Elicit twitch contractions by applying electrical field stimulation, which causes the release of acetylcholine from nerve endings.
-
Agonist Inhibition: Add the H3 agonist to the bath, which will inhibit the EFS-induced contractions by acting on presynaptic H3 receptors.
-
Antagonist Reversal: In the presence of the agonist, add increasing concentrations of the test compound (antagonist) and observe the reversal of the agonist-induced inhibition.
-
Data Analysis: Construct concentration-response curves and perform a Schild analysis to determine the pA2 value, a measure of competitive antagonist potency.[6][7][8]
Rat Pup Inhibitory Avoidance Test
This in vivo behavioral test evaluates the effect of compounds on learning and memory.
Materials:
-
Inhibitory avoidance apparatus (a two-chamber box with a light and a dark compartment, the dark side having an electrifiable grid floor).
-
Rat pups.
-
Test compounds.
Procedure:
-
Acquisition Trial: Place a rat pup in the light compartment. When the pup enters the dark compartment, a mild footshock is delivered.
-
Drug Administration: Administer the test compound at a specified time before or after the acquisition trial.
-
Retention Trial: After a set period (e.g., 24 hours), place the pup back in the light compartment and measure the latency to enter the dark compartment.
-
Data Analysis: An increased latency to enter the dark compartment during the retention trial is indicative of improved memory of the aversive experience. Compare the latencies between different treatment groups.[9][10]
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 receptor signaling pathway.
Experimental Workflow for H3 Antagonist Characterization
Caption: A typical experimental workflow for the characterization of H3 receptor antagonists.
Evolution from First-Generation to this compound
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The evolution of histamine H₃ antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two novel and selective nonimidazole H3 receptor antagonists A-304121 and this compound: II. In vivo behavioral and neurophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of guinea pig ileum contractions mediated by a class of histamine receptor resembling the H3 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of histamine H3-receptors in guinea-pig ileum with H3-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of electrically evoked contractions of guinea-pig ileum preparations mediated by the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Device for Step-Down Inhibitory Avoidance Task—Effects of Low and High Frequency in a Novel Device for Passive Inhibitory Avoidance Task That Avoids Bioimpedance Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inhibitory avoidance discrimination task to investigate accuracy of memory - PMC [pmc.ncbi.nlm.nih.gov]
A-317920 head-to-head comparison with standard of care
Following a comprehensive search of publicly available scientific and medical databases, no specific information could be found for the compound designated "A-317920."
Extensive searches were conducted to identify the mechanism of action, therapeutic target, and relevant clinical or preclinical data for this compound. These inquiries did not yield any specific results for a compound with this identifier.
Consequently, a head-to-head comparison with any standard of care is not possible at this time due to the lack of available data. This includes:
-
No identifiable mechanism of action or signaling pathway.
-
No specified therapeutic indications or corresponding standard of care treatments.
-
No published experimental data, preclinical studies, or clinical trials.
Without this fundamental information, the creation of a comparison guide that meets the required standards of data presentation, experimental protocol detailing, and signaling pathway visualization cannot be fulfilled.
It is possible that "this compound" may be an internal development code that has not been publicly disclosed, an incorrect identifier, or a compound that has been discontinued from development without significant published literature.
Further investigation would require a correct and publicly recognized identifier for the compound of interest.
Benchmarking A-317920: An Analysis of a Purported Cognitive Enhancer
Initial analysis of existing research indicates that the compound A-317920, a potent and selective P2X3 and P2X2/3 receptor antagonist, has been primarily investigated for its role in pain modulation, particularly neuropathic pain, rather than for cognitive enhancement. As such, there is a significant lack of publicly available experimental data benchmarking this compound against established cognitive enhancers. This guide will therefore address the current scientific understanding of this compound's mechanism of action, the broader role of its target receptors in the central nervous system, and the potential, though currently unsubstantiated, link to cognitive processes. We will also outline the necessary experimental framework required to evaluate any nootropic potential of this compound.
Understanding this compound and its Molecular Targets
This compound functions by blocking the activity of P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP).[1][2] P2X3 receptors are predominantly expressed in sensory neurons and are crucial transducers of pain stimuli.[3][4][5][6] The co-expression of P2X2 and P2X3 subunits can form heteromeric P2X2/3 receptors, which also play a role in sensory neurotransmission.[2]
While the primary focus of this compound research has been on peripheral pain pathways, the components of the purinergic signaling system it targets are also present in the central nervous system and have been implicated in a variety of neurological functions.[7][8]
The Role of Purinergic Signaling in Cognition
Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, is increasingly recognized for its role in modulating synaptic transmission, neuronal plasticity, and higher-order cognitive processes.[7][9] Both P2X and P2Y receptors are found on neurons and glial cells in the brain and are involved in processes that are fundamental to learning and memory.[10][11]
Disruptions in purinergic signaling have been linked to cognitive disturbances in the context of neurodegenerative diseases such as Alzheimer's disease.[9][12] For instance, P2Y1 receptors are involved in astrocyte hyperreactivity and their inhibition has been shown to reduce neuronal damage and preserve spatial learning and memory in animal models.[10] Conversely, P2Y2 receptor activation can stimulate the degradation and uptake of amyloid-β.[12] While there is less evidence directly implicating P2X3 receptors in cognitive function, one study in mice indicated that P2X2 receptors in the medial prefrontal cortex may be involved in modulating behavioral responses to challenges, though P2X3 knockout mice showed no significant behavioral deficits.[13]
The following diagram illustrates the general mechanism of purinergic signaling at a synapse, which is the system this compound interacts with.
Framework for Benchmarking this compound as a Cognitive Enhancer
To evaluate the potential of this compound as a cognitive enhancer, a rigorous preclinical and clinical research program would be necessary. This would involve comparing its effects to both a placebo and standard nootropic agents.
Preclinical Evaluation: Experimental Protocols
A preclinical assessment would require a battery of in vitro and in vivo experiments to determine the efficacy, potency, and safety of this compound in relevant models of cognitive function.
1. In Vitro Assays:
-
Receptor Binding Assays: To confirm the affinity and selectivity of this compound for P2X3 and P2X2/3 receptors compared to other P2X subtypes and neurotransmitter receptors in brain tissue.
-
Electrophysiology: Using patch-clamp techniques on cultured hippocampal or cortical neurons to measure the effect of this compound on synaptic transmission and plasticity (e.g., long-term potentiation, LTP).
2. In Vivo Behavioral Assays:
-
Animal Models: Utilizing rodent models of age-related cognitive decline or chemically-induced amnesia (e.g., scopolamine-induced amnesia).
-
Cognitive Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
Y-Maze or T-Maze: To test spatial working memory.
-
Passive Avoidance Test: To measure fear-associated learning and memory.
-
The following diagram outlines a typical experimental workflow for preclinical evaluation.
Data Presentation for Comparative Analysis
Should such studies be conducted, the quantitative data should be summarized in tables for clear comparison with other cognitive enhancers.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | P2X3 | P2X2/3 | P2X1 | P2X4 | P2X7 | nAChR α7 | NMDA |
| This compound | - | - | - | - | - | - | - |
| Donepezil | - | - | - | - | - | - | - |
| Piracetam | - | - | - | - | - | - | - |
| Modafinil | - | - | - | - | - | - | - |
| Data in this table is hypothetical and would need to be determined experimentally. |
Table 2: Efficacy in a Murine Model of Scopolamine-Induced Amnesia (Morris Water Maze)
| Treatment Group | Escape Latency (s) | Time in Target Quadrant (%) |
| Vehicle + Saline | - | - |
| Vehicle + Scopolamine | - | - |
| This compound (10 mg/kg) + Scopolamine | - | - |
| Donepezil (1 mg/kg) + Scopolamine | - | - |
| Data in this table is hypothetical and would need to be determined experimentally. |
Conclusion
At present, there is no scientific evidence to support the classification of this compound as a cognitive enhancer. Its established role as a P2X3 and P2X2/3 antagonist firmly places its therapeutic potential within the realm of analgesia. While the purinergic system is indeed involved in central nervous system function and cognition, the specific role of P2X3 and P2X2/3 receptors in these processes remains largely unexplored. Future research may uncover a novel link between these receptors and cognitive function, which would then warrant the comprehensive benchmarking studies outlined in this guide. Until such data becomes available, any claims regarding the nootropic effects of this compound are speculative. Researchers and drug development professionals are advised to focus on its well-documented activity in pain signaling pathways.
References
- 1. P2RX3 - Wikipedia [en.wikipedia.org]
- 2. P2X2/3 and P2X3 receptors contribute to the metaboreceptor component of the exercise pressor reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3 receptors are transducers of sensory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | ATP P2X3 receptors and neuronal sensitization [frontiersin.org]
- 6. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purinergic Signaling in the Central Nervous System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 9. Purinergic receptors in cognitive disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2Y Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Involvement of P2X2 receptor in the medial prefrontal cortex in ATP modulation of the passive coping response to behavioral challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of P2X3 Receptor Antagonists in the Treatment of Refractory Chronic Cough
A comparative analysis of the therapeutic potential of P2X3 receptor antagonists, a promising class of drugs for refractory chronic cough. Due to the lack of publicly available information on A-317920, this guide focuses on prominent clinical-stage P2X3 antagonists.
While a specific inquiry was made for this compound, a thorough review of scientific literature and clinical trial databases did not yield any publicly available information on this compound. It is possible that this compound is an internal designation for a preclinical compound that has not been disclosed or a misidentification of another molecule. However, the P2X3 receptor antagonist class, to which it likely belongs, has several well-documented candidates that have progressed through clinical trials. This guide provides a comprehensive comparison of these alternatives, focusing on their mechanism of action, clinical efficacy, and safety profiles.
Mechanism of Action: Targeting the P2X3 Receptor in Cough Hypersensitivity
P2X3 receptors are ATP-gated ion channels predominantly found on sensory C-fibers of the vagus nerve in the airway lining.[1] In response to inflammation, irritation, or injury, cells in the airway release adenosine triphosphate (ATP).[1] The binding of ATP to P2X3 receptors on these nerve fibers triggers a cough reflex.[1] In patients with refractory chronic cough, this signaling pathway is often hypersensitized. P2X3 receptor antagonists work by competitively blocking the binding of ATP to these receptors, thereby reducing the hypersensitivity of the cough reflex and decreasing cough frequency.[1]
Comparative Efficacy of P2X3 Receptor Antagonists
The primary endpoint for efficacy in clinical trials for P2X3 receptor antagonists is the reduction in 24-hour cough frequency. The following table summarizes the available data for several leading compounds in this class.
| Compound (Developer) | Study Phase | Dose | Change in 24-hour Cough Frequency | Key Findings & Citations |
| Gefapixant (MK-7264, AF-219) (Merck) | Phase 3 | 45 mg twice daily | Significant reduction compared to placebo. | In a Phase 2 study, a 600 mg twice-daily dose of AF-219 (gefapixant) resulted in a 75% reduction in daytime cough frequency from baseline.[2] Gefapixant is the most extensively studied P2X3 antagonist and has been submitted for regulatory approval in several countries. |
| Sivopixant (S-600918) (Shionogi) | Phase 2b | 50, 150, 300 mg once daily | Did not demonstrate a statistically significant difference vs placebo. | While not meeting the primary endpoint, the 300 mg dose showed the greatest numerical improvements in cough frequency and patient-reported outcomes.[3] |
| Eliapixant (BAY 1817080) (Bayer) | Phase 2b | Multiple ascending doses | Dose-dependent reduction in 24-hour cough counts. | A mean relative reduction of 25% versus placebo was observed at the highest dose. |
| Camlipixant (BLU-5937) (Bellus Health) | Phase 2b | Multiple doses | Showed promising results with a favorable side effect profile. | Designed to be a highly selective P2X3 antagonist to reduce taste-related side effects. |
Safety and Tolerability Profile
A notable class-effect of P2X3 receptor antagonists is taste disturbance, including dysgeusia (altered taste), hypogeusia (reduced taste), and in some cases, ageusia (loss of taste). This is due to the presence of P2X2/3 receptors on taste buds. More selective P2X3 antagonists are being developed to mitigate this side effect.
| Compound | Common Adverse Events | Notes |
| Gefapixant | Taste-related disturbances (dysgeusia, hypogeusia, ageusia), nausea. | The incidence and severity of taste disturbances are dose-dependent.[1][2] |
| Sivopixant | Taste disturbance (dose-related), treatment-emergent adverse events were generally mild to moderate. | The incidence of treatment-emergent adverse events was 25.7%, 32.0%, and 49.0% for the 50, 150, and 300 mg doses, respectively, compared to 20.6% for placebo.[3] |
| Eliapixant | Taste-related adverse events were noted. | The percentage of patients reporting taste-related AEs increased with ascending doses. |
| Camlipixant | Lower incidence of taste disturbances compared to less selective antagonists. | Development is focused on improving the benefit-risk profile by minimizing taste-related side effects. |
Experimental Protocols
The standard for assessing the efficacy of antitussive agents in a clinical setting involves randomized, double-blind, placebo-controlled trials.
Typical Phase 2b/3 Study Design for Refractory Chronic Cough:
-
Patient Population: Adults with a history of chronic cough (duration > 8 weeks) that is refractory to treatment for underlying conditions.
-
Randomization: Patients are randomly assigned to receive either the investigational drug at varying doses or a placebo.
-
Treatment Period: A defined period of treatment, typically ranging from 4 to 12 weeks.
-
Primary Endpoint Measurement: Objective 24-hour cough frequency is measured using ambulatory cough monitors at baseline and at the end of the treatment period.
-
Secondary Endpoints: These often include subjective measures such as the Leicester Cough Questionnaire (LCQ) for quality of life and a visual analog scale (VAS) for cough severity.
-
Safety Monitoring: Assessment of adverse events, including the incidence and severity of taste disturbances, through patient reporting and clinical evaluation.
Visualizing the P2X3 Signaling Pathway and Experimental Workflow
.dot
Caption: P2X3 receptor signaling pathway in cough hypersensitivity.
.dot
Caption: Standardized workflow for a clinical trial of a P2X3 antagonist.
References
- 1. P2X3 antagonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - [medicinesresources.nhs.uk]
Safety Operating Guide
Navigating the Disposal of A-317920: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. While a specific disposal protocol for the research compound A-317920 is not publicly documented, established principles of hazardous waste management provide a clear and safe path forward. This guide offers essential information and a procedural framework to ensure the safe handling and disposal of this compound and other novel research chemicals.
When a specific Safety Data Sheet (SDS) is unavailable, it is imperative to treat the substance as hazardous. This approach minimizes risk and ensures compliance with environmental regulations. The first step is to assess the compound's potential hazards based on its known chemical and physical properties.
Chemical and Physical Properties of this compound
Understanding the characteristics of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C25H31N3O5 | [1][2] |
| Molecular Weight | 453.5 g/mol | [1][2] |
| IUPAC Name | N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide | [1] |
| Pharmacological Class | Histamine H3 Antagonist | [1] |
Given its complex organic structure and pharmacological activity, this compound should be handled with care, assuming it may have biological effects and potential toxicity.
Standard Operating Procedure for Disposal
The following step-by-step process outlines the recommended procedure for the disposal of this compound in a laboratory setting. This protocol is based on general best practices for chemical waste management.[3][4][5]
Experimental Protocol: Chemical Waste Disposal
-
Hazard Assessment: Treat this compound as a hazardous chemical waste due to the lack of specific disposal information.[4] All laboratory personnel handling the compound should be trained on general hazardous waste procedures.[4]
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Waste Collection and Containment:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[4][5][7] The container must be in good condition.[4]
-
Keep the waste container securely closed except when adding waste.[4][7]
-
Store the container in a designated satellite accumulation area within the laboratory.[5]
-
Ensure the storage area has secondary containment to capture any potential leaks.[4]
-
-
Labeling:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Follow their specific procedures for waste pickup and removal.
-
-
Empty Containers:
-
A container that held this compound should be managed as hazardous waste.[7] It must be triple-rinsed with a suitable solvent.[4]
-
The rinsate must be collected and disposed of as hazardous waste.[4][7]
-
After rinsing, deface or remove the original label before disposing of the container according to institutional guidelines.[4][7]
-
Disposal Decision Workflow
References
- 1. A 317920 | C25H31N3O5 | CID 10389213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling A-317920
Disclaimer: This document provides guidance based on established best practices for handling potent chemical agents in a laboratory setting. Since no specific public Safety Data Sheet (SDS) for A-317920 is available, these recommendations for this potent P2X3 receptor antagonist should be adapted based on a thorough, site-specific risk assessment conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
This compound is identified as a potent pharmaceutical compound.[1] Molecules designed to be pharmacologically active in humans can present significant occupational health risks, even at low airborne concentrations.[2] Therefore, handling this compound requires stringent safety measures to minimize exposure and ensure the safety of all laboratory personnel.
Engineering Controls: The First Line of Defense
Engineering controls are the primary method for containing potent compounds and protecting laboratory personnel.[3] Personal Protective Equipment (PPE) serves as a crucial secondary layer of protection.[3]
-
Primary Containment: All manipulations of powdered this compound, especially weighing and reconstituting, must be performed within a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box isolator.[4][5]
-
Ventilation: The laboratory should have a single-pass air system with negative pressure relative to adjacent areas to prevent cross-contamination.[4][6] Air exhausted from containment areas should be HEPA filtered.[4]
-
Restricted Access: Operations involving this compound should be conducted in a designated and clearly marked area with restricted access.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The selection of PPE is dependent on the specific task being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Low potential for exposure) | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions (e.g., preparing stock solutions) | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan: Step-by-Step Guidance
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
-
Designate Area: Cordon off and label a specific area for handling this compound.
-
Ventilation Check: Ensure the primary engineering control (e.g., fume hood) is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, PPE, and waste disposal containers before starting work.
-
Minimize Quantity: Only handle the minimum quantity of the compound required for the experiment.
-
Review Protocols: All personnel must be thoroughly trained on the specific Standard Operating Procedures (SOPs) for handling potent compounds.[3]
Protocol: Weighing and Solubilizing this compound Powder
-
Don PPE: Put on all required PPE as specified for "Handling of Powders/Solids" in Table 1.
-
Containment: Perform all manipulations within a certified chemical fume hood or other designated containment device.
-
Weighing:
-
Use a disposable weigh boat or paper.
-
Carefully transfer the desired amount of this compound powder using a dedicated spatula.
-
Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Section 3.3).
-
Place the weigh boat with the compound into a secondary container (e.g., a conical tube) for transport within the lab.
-
-
Solubilization:
-
In the containment device, slowly add the solvent to the vessel containing the this compound powder to avoid splashing.
-
Cap the vessel securely before mixing or vortexing.
-
-
Post-Handling:
-
Wipe down the exterior of the primary container with an appropriate deactivating solution.
-
Dispose of all single-use items (weigh boat, gloves, etc.) in the designated hazardous waste container.
-
-
Work Surfaces: At the end of the procedure, decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Waste Disposal:
-
All solid and liquid waste containing this compound must be collected in clearly labeled, sealed hazardous waste containers.
-
Never dispose of this compound down the drain. For many pharmaceuticals, high-temperature incineration is the recommended disposal method.
-
Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.
-
Workflow Visualization
The following diagram illustrates a logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent compounds like this compound.
References
- 1. A 317920 | C25H31N3O5 | CID 10389213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. escopharma.com [escopharma.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Developing high-potent APIs: The necessary steps to follow - Clinical Trials Arena [clinicaltrialsarena.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
